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FattyAcid

Cat. No.: B1180532
CAS No.: 106168-45-0
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Description

Evolution of Fatty Acid Research Perspectives

The scientific investigation into fatty acids has undergone a significant transformation since its early beginnings. Initial studies in the 19th century focused on the basic chemical composition and properties of fats. Michel Eugene Chevreul's work in the early 1800s was foundational, involving the isolation and characterization of various fatty acids from animal fats, distinguishing them based on properties like melting points. cambridge.org Around the same time, early studies on fatty acid metabolism were conducted, based on the idea that quantitative analysis could provide insights into biochemical transformations. frontiersin.org

A pivotal shift occurred in 1929 with the work of George and Mildred Burr, who demonstrated that dietary fatty acids were essential nutrients required to prevent a deficiency disease in rats fed a fat-free diet. nih.govnih.gov This challenged the prevailing view that all fatty acids could be synthesized from carbohydrates and established the concept of essential fatty acids, notably linoleic acid and later alpha-linolenic acid. nih.govnih.gov This discovery is considered a landmark in lipid research and marked a significant change in the understanding of lipid chemistry and nutrition. frontiersin.orgnih.govnih.gov

The mid to late 20th century saw increased research into the metabolic pathways of fatty acids, including beta-oxidation for energy production and synthesis pathways. mdpi.comnih.gov Studies also began to explore the structural roles of fatty acids as components of cell membranes. nih.govebsco.com The discovery of prostaglandins (B1171923) and other eicosanoids derived from polyunsaturated fatty acids revealed their crucial roles as signaling molecules involved in inflammation and other cellular processes. nih.govmdpi.com

More recently, the focus has expanded to understanding the intricate regulatory functions of fatty acids, including their interaction with specific receptors and their influence on gene expression. physiology.orgfrontiersin.org The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has enabled more detailed analysis of fatty acid profiles and metabolism, even for long-chain and very-long-chain fatty acids. mdpi.compeerj.comnih.gov This has facilitated a deeper understanding of how fatty acid composition impacts various biological processes and disease states. acs.org

Interdisciplinary Approaches in Contemporary Fatty Acid Studies

Contemporary fatty acid research is increasingly characterized by its interdisciplinary nature, integrating knowledge and techniques from diverse scientific fields to address complex biological questions. This involves the convergence of chemistry, biology, genetics, nutrition, medicine, and even computational science.

Chemists contribute through the synthesis and modification of fatty acids and their derivatives, which is crucial for understanding the relationship between chemical structure and biological function. numberanalytics.com Advanced analytical chemistry techniques are essential for identifying and quantifying fatty acids and their metabolites in biological samples. mdpi.compeerj.comnih.gov

Biologists and molecular biologists investigate the cellular and molecular mechanisms by which fatty acids exert their effects, including their roles in membrane structure, energy metabolism, and signaling pathways. nih.govebsco.comphysiology.orgfrontiersin.orgfrontiersin.org This involves studying fatty acid transport proteins, enzymes involved in fatty acid metabolism, and fatty acid-activated receptors and transcription factors. physiology.orgfrontiersin.orgnih.govbohrium.comnih.govnih.gov

Geneticists utilize techniques to study the genes involved in fatty acid synthesis, metabolism, and signaling, and how genetic variations can influence fatty acid profiles and related health outcomes. Research into fatty acid-binding proteins (FABPs), for instance, has explored their gene structure, phylogeny, and role in fat distribution across different organisms. nih.gov

Nutritional science remains a critical component, investigating the impact of dietary fatty acid intake on health and disease. Studies explore the effects of different types of fatty acids, such as omega-3 and omega-6 polyunsaturated fatty acids, on cardiovascular health, cognitive function, and inflammatory responses. ebsco.commdpi.comsciopen.comwikijournalclub.orgresearchgate.netahajournals.orgkarger.comnih.gov This often involves clinical trials and epidemiological studies. wikijournalclub.orgahajournals.orgnih.gov

The integration of computational approaches, such as bioinformatics and molecular dynamics simulations, is becoming increasingly important for analyzing large datasets generated from lipidomic studies and for modeling the interactions of fatty acids with proteins and membranes. acs.orgbohrium.comnih.gov Systems biology approaches are also being applied to understand the complex metabolic networks involving fatty acids. unibo.itresearchgate.net

Furthermore, interdisciplinary research is crucial for exploring new sources of fatty acids, such as microalgae, and for developing sustainable production methods, often combining insights from biology, chemistry, and engineering. numberanalytics.comsciopen.comtandfonline.com The application of advanced techniques like NMR spectroscopy in food science for analyzing fatty acid profiles in edible oils also exemplifies this interdisciplinary trend. researchgate.netnih.gov

Conceptual Frameworks in Fatty Acid Biochemistry and Biology

Current research on fatty acids is guided by several key conceptual frameworks that aim to explain their diverse roles in biological systems. Beyond their established functions as energy substrates and structural components of membranes, fatty acids are increasingly understood within frameworks that highlight their dynamic and regulatory capabilities.

One prominent framework views fatty acids as signaling molecules. This involves their recognition by specific receptors, such as the G protein-coupled receptors known as Free Fatty Acid Receptors (FFARs), which are activated by fatty acids of varying chain lengths. physiology.orgfrontiersin.org FFARs, including FFAR1 (GPR40), FFAR4 (GPR120), FFAR3 (GPR41), and FFAR2 (GPR43), mediate a range of cellular responses, influencing processes like hormone secretion, inflammation, and energy homeostasis. physiology.orgfrontiersin.orgresearchgate.net The discovery of intracrine signaling by FFAR4 at lipid droplets represents a new paradigm in understanding how these receptors function within the cell. researchgate.net

Another crucial framework centers on the role of fatty acids in regulating gene expression. Fatty acids can act as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). frontiersin.orgfrontiersin.orgplos.org Activation of PPARs (PPARα, PPARβ/δ, and PPARγ) by specific fatty acids or their metabolites influences the transcription of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. frontiersin.orgplos.org This highlights how dietary fatty acids can directly impact cellular function by altering gene expression profiles. plos.org

The concept of metabolic reprogramming, often influenced by fatty acid metabolism, is another important framework, particularly in the context of diseases like cancer and metabolic disorders, as well as physiological states like fasting. frontiersin.orgfrontiersin.org This involves shifts in how cells utilize different substrates, including fatty acids, to meet their energy demands and support growth or adaptation. frontiersin.orgfrontiersin.org Understanding the signaling pathways that regulate fatty acid breakdown and synthesis, such as the AMPK and SIRT1 pathways, is key to this framework. frontiersin.org

Furthermore, fatty acids are viewed within the context of complex lipid networks and their interactions with various proteins. Fatty acid-binding proteins (FABPs) are crucial for the intracellular transport and trafficking of fatty acids, directing them to different cellular compartments for storage, oxidation, or signaling. frontiersin.orgnih.govnih.govnih.gov Understanding the structural transitions of FABPs that facilitate fatty acid entry and exit at membranes is an area of ongoing research. nih.gov

The conceptual framework of lipidomics, which involves the comprehensive analysis of all lipid species in a biological system, is also driving advanced fatty acid research. By providing a global view of lipid profiles, lipidomics helps to identify novel fatty acids and their metabolites and to understand how changes in fatty acid composition correlate with physiological and pathological states. nih.govpeerj.comnih.gov

Finally, an evolutionary perspective provides a framework for understanding the diversity of fatty acids found in nature and the evolution of the enzymes and pathways involved in their metabolism and signaling. nih.govkarger.compnas.orgresearchgate.net This includes studies on the divergent evolution of fatty acid synthesis pathways in different organisms. pnas.org

Properties

CAS No.

106168-45-0

Molecular Formula

C8H14O3

Origin of Product

United States

Fatty Acid Biosynthesis and Elongation Mechanisms

De Novo Lipogenesis Pathways and Enzymology

De novo lipogenesis primarily occurs in the cytoplasm of various cells, with the liver and adipose tissue being major sites in mammals. nih.govmdpi.com The pathway begins with the conversion of citrate (B86180), transported from the mitochondria to the cytoplasm, into acetyl-CoA by ATP-citrate lyase (ACL). mdpi.com The subsequent steps involve two key enzymes: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). sdbonline.org

Acetyl-CoA Carboxylase (ACC) and Regulatory Phosphorylation Cascades

Acetyl-CoA Carboxylase (ACC) catalyzes the first committed step of fatty acid synthesis: the carboxylation of acetyl-CoA to form malonyl-CoA. nih.gov This reaction is considered the rate-limiting step in the pathway. nih.govcapes.gov.brucl.ac.uk Malonyl-CoA serves as the two-carbon donor for the subsequent elongation reactions catalyzed by FAS. wikipedia.orgsdbonline.org

ACC activity is subject to stringent regulation, including multisite covalent phosphorylation. capes.gov.brucl.ac.uk The AMP-activated protein kinase (AMPK) is a major regulatory kinase that phosphorylates and inhibits ACC. capes.gov.brucl.ac.ukucl.ac.uk Insulin (B600854) is known to activate ACC in several cell types, accompanied by changes in ACC phosphorylation. capes.gov.br Studies have shown that insulin can lead to the inhibition of AMPK activity, which precedes ACC activation, suggesting that AMPK may be a major target for insulin regulation of ACC. capes.gov.br Phosphorylation of ACC1 by AMPK can reduce its activity significantly, potentially by interfering with the enzyme's dimerization, which is necessary for its function. researchgate.net

ACC activity is also regulated by allosteric effectors. Citrate, an intermediate of the TCA cycle, allosterically activates ACC1, promoting fatty acid synthesis. nih.govresearchgate.net Conversely, fatty acyl-CoAs can inhibit ACC1 activity, potentially by inducing its de-dimerization. nih.gov

Fatty Acid Synthase (FAS) Complexes: Structural-Functional Dynamics and Substrate Channeling

Fatty Acid Synthase (FAS) is a multi-enzyme protein that catalyzes the remaining steps of fatty acid synthesis, utilizing acetyl-CoA and malonyl-CoA to produce saturated fatty acids, primarily palmitate (C16:0). wikipedia.org FAS systems exist in different classes. Type I FAS, found in animals, fungi, and some bacteria, consists of a single large, multifunctional polypeptide. wikipedia.orgacs.org In contrast, plants and most bacteria possess Type II FAS, which is a multiprotein complex where the catalytic activities are distributed among several individual enzymes. aocs.orgwikipedia.org

Mammalian FAS is a homodimer, with each subunit containing multiple catalytic domains. wikipedia.org These domains work in concert through a series of decarboxylative Claisen condensation reactions. wikipedia.org The growing fatty acid chain is carried between the active sites covalently attached to the phosphopantetheine prosthetic group of an acyl carrier protein (ACP) domain, which is part of the FAS complex. nih.govwikipedia.org This spatial arrangement and the flexible nature of the ACP facilitate the transfer of intermediates between catalytic centers, a process known as substrate channeling. ethz.chnih.govsdbonline.org This channeling enhances the efficiency of the pathway by preventing the release of reactive intermediates and directing them to the next enzyme in the sequence. ethz.chsdbonline.org

The iterative cycle of elongation catalyzed by FAS involves several enzymatic activities: malonyl/acetyltransferase (MAT), β-ketoacyl synthase (KS), β-ketoacyl reductase (KR), dehydratase (DH), and enoyl reductase (ER). nih.govwikipedia.org Each cycle adds two carbons from malonyl-CoA to the growing chain. wikipedia.org The process terminates when the fatty acid chain reaches a certain length, typically 16 carbons (palmitate), at which point it is released by the action of a thioesterase (TE) domain. wikipedia.org

Post-Translational Modifications and Allosteric Regulation of Biosynthetic Enzymes

Beyond phosphorylation and allosteric regulation of ACC, other post-translational modifications (PTMs) and allosteric mechanisms play crucial roles in fine-tuning the activity of fatty acid biosynthetic enzymes. sdbonline.orgnih.govoup.com PTMs can alter enzyme activity, stability, and interactions with other proteins or effectors. nih.govnih.gov

Acetylation, for instance, has been shown to regulate FASN activity. In Drosophila, acetylation of a specific lysine (B10760008) residue in FASN is significantly upregulated during larval development when lipogenesis is highly active, and this acetylation is required for elevated FASN activity. sdbonline.org This suggests a mechanism linking acetyl-CoA levels, lysine acetylation, and de novo lipogenesis. sdbonline.org Deacetylation by enzymes like Sirt1 can then reduce FASN activity to basal levels. sdbonline.org

Allosteric regulation involves the binding of metabolites at sites distinct from the active site, inducing conformational changes that affect enzyme activity. nih.govoup.com As mentioned, citrate is an allosteric activator of ACC. nih.govresearchgate.net The interplay between metabolites from different pathways allows ACCs to mediate cross-talk and regulate metabolic status. nih.gov While the identification and quantification of allosteric effectors and their precise impact on enzyme activity can be challenging, research continues to reveal their significance in metabolic control. oup.com

Protein-protein interactions are also important for the efficient functioning and regulation of biosynthetic enzymes, sometimes mediated or influenced by PTMs. nih.gov The physical association between ACC and FASN, for example, can facilitate substrate channeling and efficient pathway regulation. sdbonline.org

Fatty Acid Elongation Systems (ELOVL) and Substrate Specificity

Fatty acids synthesized de novo (primarily palmitate) or obtained from the diet can be further elongated to produce very-long-chain fatty acids (VLCFAs), which have carbon chain lengths of 20 carbons or more. researchgate.netspringermedizin.dediva-portal.org This elongation process primarily occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as Elongation of Very Long-chain Fatty Acids (ELOVL) proteins. nih.govresearchgate.netspringermedizin.denih.gov

Microsomal Elongation Complexes and Differential Chain Length Production

Microsomal fatty acid elongation is a four-step reaction cycle that adds two carbons to the carboxyl end of a fatty acyl-CoA substrate. researchgate.netnih.gov This process is similar in chemistry to the reverse of beta-oxidation but uses different enzymes and cellular localization. The cycle involves four core enzymatic activities: a condensing enzyme (3-ketoacyl-CoA synthase, also known as elongase or KCS in plants), a β-ketoacyl-CoA reductase, a 3-hydroxyacyl-CoA dehydratase, and an enoyl-CoA reductase. researchgate.netnih.govresearchgate.net

The ELOVL enzymes are the condensing enzymes and are considered to catalyze the first, rate-limiting step of the elongation cycle. researchgate.netdiva-portal.org In mammals, there are at least seven members of the ELOVL family (ELOVL1-7), each exhibiting distinct substrate specificities regarding fatty acid chain length and the degree of unsaturation. researchgate.netspringermedizin.dediva-portal.orgroyalsocietypublishing.org This differential substrate specificity allows for the production of VLCFAs with varied chain lengths and saturation levels required for different cellular lipids, such as sphingolipids, glycerophospholipids, and waxes. researchgate.netspringermedizin.defrontiersin.org

For example, ELOVL1, ELOVL3, ELOVL6, and ELOVL7 are generally involved in the elongation of saturated and monounsaturated fatty acids, while ELOVL2, ELOVL4, ELOVL5, and ELOVL8 are involved in the elongation of polyunsaturated fatty acids (PUFAs). researchgate.netroyalsocietypublishing.org ELOVL6 specifically elongates palmitate (C16:0) and palmitoleate (B1233929) (C16:1) to stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1), respectively. diva-portal.org ELOVL5 can elongate C18 and C20 PUFA substrates. diva-portal.org ELOVL7 has a preference for C18-CoA substrates but can elongate chains up to C20. biorxiv.org

The microsomal elongation system requires malonyl-CoA as the source of the two-carbon unit and NADPH as the preferred reductant. nih.govnih.gov Studies on microsomal fractions have characterized the kinetics of this process, determining Michaelis-Menten constants for substrates like malonyl-CoA and NADPH. nih.gov

In plants, the microsomal fatty acid elongation complex (FAE complex) is composed of four core enzymes, with the β-ketoacyl-CoA synthase (KCS) being the key enzyme determining substrate specificity and the chain length of the produced VLCFAs. nih.govresearchgate.netrothamsted.ac.uk Multiple KCS isoforms exist, contributing to the wide range of VLCFA chain lengths (up to 38 carbons) found in plants. nih.govfrontiersin.orgrothamsted.ac.uk

Mitochondrial Elongation Pathways

In addition to the well-characterized microsomal system, a separate fatty acid elongation pathway exists in the mitochondria (mtFASII). wikipedia.orgutah.eduplos.org This pathway is distinct from cytosolic fatty acid synthesis and involves a different set of enzymes. wikipedia.orgplos.org Mitochondrial fatty acid elongation occurs by a reversal of beta-oxidation, although it requires NADPH and NADH as reductants, unlike beta-oxidation which yields NADH. utah.edu

The mtFASII pathway utilizes malonyl-CoA as the chain extender, which is formed within the mitochondria by a mitochondrial isoform of acetyl-CoA carboxylase (mtACC1) or by acyl-CoA synthetase family member 3 (ACSF3) from malonate. wikipedia.orgplos.org The growing fatty acyl chains are carried by a mitochondrial acyl carrier protein (ACP). wikipedia.orgplos.orgnih.gov The pathway involves sequential reactions catalyzed by separate enzymes, including 3-oxoacyl-ACP synthase, β-ketoacyl-ACP reductase, 3-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase. wikipedia.orgplos.orgnih.gov

The mtFASII pathway primarily acts on fatty acyl-CoA substrates shorter than 16 carbons, using acetyl-CoA as the source of added carbons. utah.edu While the best-studied function of mtFASII is the biosynthesis of octanoate (B1194180) (C8:0), a precursor for lipoic acid synthesis, it can produce longer acyl chains, and the full range of its products and their cellular uses in mammals are still being investigated. plos.orgnih.gov The mtFASII pathway is essential for cellular respiration and mitochondrial biogenesis in eukaryotes. wikipedia.orgplos.org

Data Table: Key Enzymes and Substrates in Fatty Acid Biosynthesis and Elongation

Pathway/SystemEnzyme/ComplexKey SubstratesPrimary ProductsCellular Location
De Novo LipogenesisAcetyl-CoA Carboxylase (ACC)Acetyl-CoA, ATP, CO₂Malonyl-CoACytosol
De Novo LipogenesisFatty Acid Synthase (FAS) (Type I)Acetyl-CoA, Malonyl-CoA, NADPHPalmitate (C16:0)Cytosol (Mammals/Fungi)
De Novo LipogenesisFatty Acid Synthase (FAS) (Type II)Acetyl-CoA, Malonyl-ACP, NADPHPalmitate/Stearate (Plants)Plastids (Plants)
Microsomal ElongationELOVLs (Condensing Enzyme)Fatty acyl-CoA, Malonyl-CoAVery-long-chain acyl-CoAEndoplasmic Reticulum
Mitochondrial ElongationmtFASII EnzymesAcetyl-CoA, Malonyl-CoA/ACPOctanoate, longer acyl chainsMitochondria

Fatty Acid Desaturation (SCD) and Polyunsaturated Fatty Acid (PUFA) Biosynthesis

Fatty acid desaturation involves the introduction of double bonds into saturated or monounsaturated fatty acids, a process catalyzed by desaturase enzymes. These enzymes are typically located in the endoplasmic reticulum. libretexts.org Animals have a limited capacity for desaturation, unable to introduce double bonds beyond the delta-9 position. libretexts.org This limitation necessitates the dietary intake of certain polyunsaturated fatty acids, such as linoleic acid (18:2 n-6) and alpha-linolenic acid (18:3 n-3), which are thus considered essential fatty acids. libretexts.org

Stearoyl-CoA Desaturases (SCD) Isoforms and Catalytic Mechanisms

Stearoyl-CoA desaturases (SCD) are a family of enzymes that catalyze the introduction of a cis double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), to produce oleoyl-CoA (18:1 n-9) and palmitoleoyl-CoA (16:1 n-7), respectively. mdpi.comnih.gov These monounsaturated fatty acids are crucial for various cellular functions, including membrane fluidity and triglyceride synthesis.

In mammals, there are multiple SCD isoforms. The mouse genome contains four SCD genes: Scd1, Scd2, Scd3, and Scd4. researchgate.netmdpi.com The human genome contains two main SCD genes: SCD1 and the primate-specific SCD5. researchgate.netmdpi.com These isoforms exhibit different tissue expression patterns and regulatory mechanisms. nih.govresearchgate.netmdpi.com For instance, SCD1 is highly expressed in lipogenic tissues like the liver and adipose tissue, while SCD2 is found in the brain, SCD3 in the skin, and SCD4 is primarily expressed in the heart. nih.govresearchgate.net While SCD1, SCD2, SCD4, and SCD5 prefer stearoyl-CoA as a substrate, SCD3 shows a preference for myristoyl-CoA and palmitoyl-CoA. nih.govresearchgate.netmdpi.com

The catalytic mechanism of SCD involves an aerobic process requiring molecular oxygen, NADH or NADPH, and cytochrome b5. mdpi.comagrilife.org The enzyme utilizes a non-heme iron cofactor to facilitate the desaturation reaction, introducing a double bond between carbons 9 and 10 of the fatty acyl chain.

Omega-3 and Omega-6 Desaturase Activities and Interconversion Pathways

Omega-3 (n-3) and omega-6 (n-6) polyunsaturated fatty acids are synthesized from their essential fatty acid precursors, alpha-linolenic acid (ALA, 18:3 n-3) and linoleic acid (LA, 18:2 n-6), respectively, through a series of desaturation and elongation steps. mdpi.comtandfonline.comcambridge.org The key enzymes involved in these pathways are delta-6 desaturase (Δ6D) and delta-5 desaturase (Δ5D), encoded by the FADS2 and FADS1 genes, respectively. researchgate.netresearchgate.net These desaturases are considered rate-limiting enzymes in the conversion of dietary essential fatty acids into their longer-chain, more unsaturated derivatives such as arachidonic acid (ARA, 20:4 n-6), eicosapentaenoic acid (EPA, 20:5 n-3), and docosahexaenoic acid (DHA, 22:6 n-3). mdpi.comtandfonline.comresearchgate.netnih.gov

The metabolic pathways for omega-3 and omega-6 fatty acids share the same desaturase and elongase enzymes, leading to competition between the two families of fatty acids for enzymatic conversion. mdpi.comnih.gov

The general pathway involves:

Initial desaturation by Δ6D. mdpi.comnih.gov

Elongation by elongase enzymes. cambridge.org

Further desaturation by Δ5D. mdpi.comnih.gov

Additional elongation and desaturation steps may occur for the synthesis of very long-chain PUFAs like DHA. The conversion of EPA to DHA involves elongation to docosapentaenoic acid (DPA, 22:5 n-3), further elongation, desaturation by Δ6D, and a final step of peroxisomal beta-oxidation. nih.govnih.gov

The activities of Δ5D and Δ6D can be estimated by calculating the ratios of their product-to-precursor fatty acids. For example, Δ6D activity can be estimated by the ratio of gamma-linolenic acid (GLA, 18:3 n-6) to LA, or dihomo-gamma-linolenic acid (DGLA, 20:3 n-6) to eicosadienoic acid (EDA, 20:2 n-6). mdpi.comtandfonline.comresearchgate.net Δ5D activity is commonly estimated by the ratio of ARA to DGLA, or EPA to eicosatetraenoic acid (ETE, 20:4 n-3). mdpi.comtandfonline.comresearchgate.net

Research indicates that alterations in Δ5D and Δ6D activities are associated with various metabolic conditions. mdpi.comresearchgate.netresearchgate.netfrontiersin.org For instance, studies have shown correlations between the activities of these desaturases and metabolic syndrome, insulin resistance, and obesity. mdpi.com

Here is a simplified representation of the omega-3 and omega-6 interconversion pathways:

Omega-6 Pathway (starting from LA)Omega-3 Pathway (starting from ALA)Enzymes Involved
LA (18:2 n-6)ALA (18:3 n-3)Δ6 Desaturase (FADS2)
GLA (18:3 n-6)Stearidonic Acid (18:4 n-3)Elongase (e.g., ELOVL5) cambridge.org
DGLA (20:3 n-6)Eicosatetraenoic Acid (20:4 n-3)Δ5 Desaturase (FADS1)
ARA (20:4 n-6)EPA (20:5 n-3)Elongase, Δ6 Desaturase, Peroxisomal β-oxidation
DPA (22:5 n-3)
DHA (22:6 n-3)

Note: This table shows the main steps; additional elongation and desaturation steps may occur, particularly in DHA synthesis.

Branched-Chain Fatty Acid Synthesis and Isoprenoid Pathway Intersections

Branched-chain fatty acids (BCFAs) are fatty acids that possess one or more methyl branches along their carbon chain. These are found in various organisms, including bacteria and to a lesser extent in eukaryotes. In bacteria, the synthesis of BCFAs often begins with branched-chain alpha-keto acids, which are decarboxylated by the branched-chain alpha-keto acid decarboxylase (BCKA) enzyme. wikipedia.org The resulting branched-chain acyl-CoA then serves as a primer for fatty acid synthesis, where two-carbon units from malonyl-CoA are added iteratively, similar to straight-chain fatty acid synthesis. wikipedia.org The elongation process utilizes the same biosynthetic pathway as straight-chain fatty acids, with malonyl-CoA acting as the chain extender. wikipedia.org

The isoprenoid pathway is primarily known for the synthesis of isoprene (B109036) units, which are precursors for a vast array of molecules including sterols, fat-soluble vitamins, and carotenoids. While the core biosynthetic pathways for straight-chain fatty acids and isoprenoids are distinct, there can be intersections or relationships in their regulation or the utilization of common precursors like acetyl-CoA. However, direct intersections where intermediates from the isoprenoid pathway are directly incorporated into the main chain of branched-chain fatty acids in a widespread manner are not a primary feature of typical fatty acid synthesis. Some specialized lipids might involve components derived from both pathways, but the fundamental elongation of the fatty acid chain in BCFA synthesis relies on the addition of two-carbon units from malonyl-CoA.

Biosynthesis of Specialized Fatty Acid Derivatives (e.g., Mycolic Acids, Sphingolipid Precursors)

Beyond the common saturated and unsaturated fatty acids, organisms synthesize a diverse array of specialized fatty acid derivatives with unique structures and functions.

Mycolic Acids: These are complex, long-chain alpha-alkyl, beta-hydroxy fatty acids that are characteristic components of the cell walls of mycobacteria, including Mycobacterium tuberculosis, as well as related genera like Nocardia and Rhodococcus. genome.jpfrontiersin.orgnih.govunam.mx Mycolic acids are essential for the survival and pathogenicity of these bacteria, contributing to the cell wall's structural integrity and impermeability. nih.govunam.mx

The biosynthesis of mycolic acids is a complex process involving both Type I and Type II fatty acid synthase systems. genome.jpfrontiersin.orgunam.mx In mycobacteria, FAS I produces shorter fatty acids (C16-C18 and C24-C26), while FAS II elongates these fatty acids to produce very long meromycolic chains. frontiersin.orgunam.mxnih.gov These elongated chains undergo further modifications, including desaturation and the introduction of functional groups. genome.jp A key step in mycolic acid synthesis is the Claisen condensation between an activated meromycolic chain and a carboxylated fatty acyl-CoA (the alpha-branch), followed by reduction to form the characteristic beta-hydroxy structure. genome.jpunam.mx The mature mycolic acids are then transported and esterified to cell wall components like arabinogalactan (B145846) and trehalose. genome.jpnih.gov

Sphingolipid Precursors: Sphingolipids are another important class of lipids characterized by a sphingoid base backbone, which is an amino alcohol derived from fatty acids and an amino acid. mdpi.comnih.govfrontiersin.org The biosynthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT). mdpi.comnih.govfrontiersin.orgresearchgate.netlibretexts.org This reaction forms 3-ketosphinganine, which is then reduced to sphinganine. frontiersin.orglibretexts.org Sphinganine is subsequently N-acylated with a fatty acid, typically a long-chain fatty acid, by ceramide synthases (CerS) to form dihydroceramide (B1258172). frontiersin.org Different CerS isoforms exhibit specificity for fatty acids of varying chain lengths. frontiersin.org The introduction of a double bond into dihydroceramide by a dihydroceramide desaturase (DEGS) yields ceramide, a central precursor for the synthesis of various complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. mdpi.comnih.govfrontiersin.orgresearchgate.net Very-long-chain saturated and monounsaturated fatty acids used in sphingolipid biosynthesis are produced by specific elongase isoforms (ELOVLs) in the endoplasmic reticulum. libretexts.orgiunajaf.edu.iq

Here is a simplified pathway for the biosynthesis of ceramide, a key sphingolipid precursor:

StepEnzymeSubstratesProductsLocation
CondensationSerine Palmitoyltransferase (SPT)L-Serine, Palmitoyl-CoA3-Ketosphinganine, PPi, CoAEndoplasmic Reticulum libretexts.org
Reduction3-Ketodihydrosphingosine Reductase (KDSR)3-Ketosphinganine, NADPHSphinganine, NADP⁺Endoplasmic Reticulum frontiersin.org
N-acylationCeramide Synthase (CerS)Sphinganine, Fatty acyl-CoADihydroceramide, CoAEndoplasmic Reticulum frontiersin.org
DesaturationDihydroceramide Desaturase (DEGS)Dihydroceramide, O₂, NADHCeramide, H₂O, NAD⁺Endoplasmic Reticulum frontiersin.org

Fatty Acid Catabolism and Oxidative Degradation Pathways

Beta-Oxidation in Mitochondrial and Peroxisomal Compartments

In eukaryotes, mitochondrial beta-oxidation is the major pathway for generating ATP from fatty acids, especially for long-chain fatty acids. nih.govwikipedia.organnualreviews.org Fatty acids must be transported into the mitochondrial matrix via the carnitine shuttle system, involving carnitine palmitoyltransferase 1 (CPT1), carnitine translocase (CAT), and CPT2. aocs.orglibretexts.org Peroxisomal beta-oxidation, on the other hand, is particularly important for the initial breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids, which are then often shuttled to mitochondria for complete oxidation. nih.govwikipedia.orgmdpi.com Unlike mitochondrial beta-oxidation, peroxisomal beta-oxidation does not directly produce ATP; instead, the first oxidative step generates hydrogen peroxide (H2O2). frontiersin.orgwikipedia.org

The core beta-oxidation pathway in both organelles involves a sequence of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. wikipedia.orgaocs.org

Acyl-CoA Dehydrogenases (ACAD) and Electron Transfer Flavoproteins (ETF)

The first step of beta-oxidation is catalyzed by acyl-CoA dehydrogenases (ACADs). wikipedia.orgaocs.orgwikipedia.org These enzymes introduce a trans double bond between the alpha (C-2) and beta (C-3) carbons of the acyl-CoA substrate. aocs.orgwikipedia.org ACADs are a family of flavoproteins that utilize FAD as a cofactor, which is reduced to FADH2 during the reaction. aocs.orgwikipedia.org

In mitochondrial beta-oxidation, the electrons from FADH2 are transferred to the electron-transfer flavoprotein (ETF), which then passes them to the electron transport chain via ETF dehydrogenase (ETFDH) for ATP synthesis. wikipedia.organnualreviews.orgaocs.orgd-nb.info Different isoforms of ACADs exist with specificity for fatty acids of varying chain lengths, including very-long-chain, long-chain, medium-chain, and short-chain acyl-CoA dehydrogenases (VLCAD, LCAD, MCAD, and SCAD). nih.govaocs.orgwikipedia.org

In peroxisomal beta-oxidation, the first step is catalyzed by acyl-CoA oxidase (ACOX), which also uses FAD but transfers electrons directly to molecular oxygen (O2), producing H2O2 instead of feeding electrons into the respiratory chain. frontiersin.orgwikipedia.org

Enoyl-CoA Hydratase and Hydroxyacyl-CoA Dehydrogenase Reactions

Following the initial dehydrogenation, the second step in beta-oxidation is the hydration of the trans-Δ²-enoyl-CoA by enoyl-CoA hydratase. wikipedia.orgaocs.orgwikipedia.org This enzyme adds a molecule of water across the double bond, forming a β-hydroxyacyl-CoA. wikipedia.orgaocs.orgwikipedia.orgnih.gov The reaction specifically produces the L-stereoisomer of the β-hydroxyacyl-CoA. wikipedia.orgwikipedia.org Enoyl-CoA hydratase is crucial for metabolizing fatty acids and is known for its efficiency. wikipedia.org

The third step involves the oxidation of the β-hydroxyacyl-CoA by β-hydroxyacyl-CoA dehydrogenase (also known as 3-hydroxyacyl-CoA dehydrogenase). wikipedia.orgaocs.orgnih.govontosight.ai This enzyme catalyzes the dehydrogenation of the hydroxyl group on the beta carbon, converting it into a keto group and producing a β-ketoacyl-CoA. wikipedia.orgontosight.ai This reaction utilizes NAD+ as an electron acceptor, reducing it to NADH. wikipedia.orgaocs.org The NADH produced in mitochondrial beta-oxidation contributes to ATP synthesis through the electron transport chain. wikipedia.orgaocs.org

Thiolase (ACAT) Activities and Acetyl-CoA Production

The final step of each beta-oxidation cycle is the thiolytic cleavage of the β-ketoacyl-CoA by thiolase (also known as acyl-CoA acetyltransferase, ACAT). wikipedia.orgaocs.org This reaction involves the insertion of a molecule of Coenzyme A (CoA) between the alpha and beta carbons, cleaving the bond and releasing acetyl-CoA. wikipedia.org The remaining fatty acyl-CoA, now shortened by two carbons, re-enters the beta-oxidation cycle. wikipedia.orgaocs.org

Each cycle of beta-oxidation yields one molecule of acetyl-CoA, one molecule of FADH2 (in mitochondria), and one molecule of NADH. nih.govaocs.orglibretexts.org Acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production, or it can be used for ketogenesis in the liver during fasting conditions. nih.govwikipedia.orgwikipedia.org

Regulation of Beta-Oxidation Flux and Compartmentalization

The flux of beta-oxidation is tightly regulated at multiple levels to meet the cell's energy demands. aocs.orgnih.gov A major point of control is the entry of fatty acids into the mitochondria, which is primarily regulated by carnitine palmitoyltransferase 1 (CPT1). aocs.orgnih.govpsu.edu Malonyl-CoA, an intermediate in fatty acid synthesis, is a potent inhibitor of CPT1, preventing simultaneous fatty acid synthesis and degradation. annualreviews.orgaocs.orgnih.gov

Transcriptional regulation also plays a significant role, with peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and the transcriptional coactivator PGC-1α being key regulators of genes encoding beta-oxidation enzymes and transporters. aocs.orgmdpi.com

Allosteric control by the products of beta-oxidation, such as the NADH/NAD+ and acetyl-CoA/CoA ratios, can also influence enzyme activity. aocs.org Elevated levels of NADH and acetyl-CoA generally inhibit beta-oxidation enzymes. aocs.org

The compartmentalization of beta-oxidation in mitochondria and peroxisomes allows for the efficient handling of different types of fatty acids and serves distinct metabolic purposes. While mitochondria are responsible for the complete oxidation of most fatty acids for energy production, peroxisomes initiate the breakdown of VLCFAs and branched-chain fatty acids, highlighting the metabolic interplay between these organelles. frontiersin.orgscirp.orgmdpi.com

Alpha-Oxidation of Branched-Chain Fatty Acids

Alpha-oxidation is a minor pathway of fatty acid degradation that is particularly important for the metabolism of branched-chain fatty acids, such as phytanic acid, which cannot be efficiently metabolized by beta-oxidation due to the presence of a methyl group at the beta-carbon. microbenotes.comnepjol.infowikipedia.org This process primarily occurs in peroxisomes and involves the removal of a single carbon atom from the carboxyl end of the fatty acid. microbenotes.comnepjol.infobyjus.com

Phytanoyl-CoA Dioxygenase and Peroxisomal Alpha-Oxidation

Phytanic acid, a branched-chain fatty acid derived from the diet (found in dairy products and ruminant fat), is a primary substrate for alpha-oxidation. nih.govnepjol.infobyjus.commedlineplus.gov The presence of a methyl group at the beta position (C-3) of phytanic acid blocks the action of acyl-CoA dehydrogenases in beta-oxidation. nepjol.infowikipedia.orgbyjus.com

The alpha-oxidation pathway for phytanic acid begins with its activation to phytanoyl-CoA. nepjol.infowikipedia.org The key initial step is catalyzed by phytanoyl-CoA dioxygenase (PHYH), a peroxisomal enzyme. nepjol.infowikipedia.orgmedlineplus.govebi.ac.ukrsc.org This enzyme is a 2-oxoglutarate-dependent dioxygenase that requires Fe2+ and O2 to hydroxylate the alpha-carbon (C-2) of phytanoyl-CoA, yielding 2-hydroxyphytanoyl-CoA. nepjol.infowikipedia.orgrsc.orgontosight.ai

Following hydroxylation, 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. wikipedia.orgnih.gov This cleavage releases formyl-CoA (which is subsequently metabolized to CO2) and pristanal. wikipedia.org Pristanal is then oxidized by an aldehyde dehydrogenase to form pristanic acid. wikipedia.org Pristanic acid, which now lacks the methyl group at the carbon corresponding to the original beta-carbon of phytanic acid, can enter the beta-oxidation pathway in peroxisomes and mitochondria for further degradation, yielding acetyl-CoA and propionyl-CoA. nih.govnepjol.infowikipedia.orgbyjus.com

Deficiencies in the enzymes involved in alpha-oxidation, particularly phytanoyl-CoA dioxygenase, can lead to the accumulation of phytanic acid in tissues, causing Refsum disease, a rare genetic disorder characterized by neurological symptoms. microbenotes.comnepjol.infowikipedia.orgbyjus.commedlineplus.gov

Omega-Oxidation in Endoplasmic Reticulum and Cytochrome P450 Systems

Omega-oxidation (ω-oxidation) is an alternative pathway of fatty acid metabolism that occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.orgbyjus.comallen.in Unlike beta-oxidation, which targets the beta-carbon atom, omega-oxidation involves the oxidation of the omega (ω) carbon, which is the methyl carbon farthest from the carboxyl group. wikipedia.orgbyjus.com This pathway is typically a minor route for medium-chain fatty acids (10-12 carbon atoms) but gains significance when beta-oxidation is impaired. wikipedia.orgbyjus.com

The process of omega-oxidation involves a series of enzymatic steps. The initial and rate-limiting step is the hydroxylation of the omega-carbon. wikipedia.orgmicrobenotes.com This reaction is catalyzed by mixed-function oxidases, specifically members of the cytochrome P450 (CYP450) superfamily, particularly those in the CYP4A and CYP4F subfamilies (e.g., CYP4A11, CYP4F2, CYP4F3), and also CYP2U1 and CYP4Z1. wikipedia.org This hydroxylation requires molecular oxygen and the electron donor NADPH. wikipedia.orgmicrobenotes.com

Following hydroxylation, the ω-hydroxyl fatty acid undergoes two successive oxidation steps. The hydroxyl group is first oxidized to an aldehyde by an alcohol dehydrogenase, utilizing NAD⁺. wikipedia.orgbyjus.com Subsequently, the aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase, also utilizing NAD⁺. wikipedia.orgbyjus.com The product of this pathway is a dicarboxylic acid, a fatty acid with a carboxyl group at both the alpha and omega ends. wikipedia.orgbyjus.com

Once a dicarboxylic acid is formed, either end can be activated by attachment to coenzyme A. wikipedia.org The resulting dicarboxyl-CoA can then undergo beta-oxidation, typically in peroxisomes, to produce shorter dicarboxylic acids and eventually intermediates like succinic acid, which can enter the citric acid cycle. wikipedia.org Omega-oxidation increases the water solubility of fatty acids, facilitating their excretion in urine, and can be important for the metabolism of certain xenobiotic compounds. microbenotes.comnih.gov Elevated levels of medium-chain dicarboxylic acids in serum and urine can indicate certain deficiencies in beta-oxidation enzymes. nih.gov

Unsaturated Fatty Acid Degradation: Auxiliary Enzyme Systems

The degradation of unsaturated fatty acids via beta-oxidation presents a challenge due to the presence of cis double bonds, which cannot be directly processed by the standard beta-oxidation enzymes. uva.nlaocs.org To overcome this, auxiliary enzymes are required to modify the double bond configuration and position, making the acyl-CoA intermediates suitable substrates for the core beta-oxidation machinery. uva.nlaocs.orgnih.govresearchgate.net

The requirement for auxiliary enzymes depends on the position and configuration of the double bond. Fatty acids with cis double bonds on odd-numbered carbons require at least one auxiliary enzyme, while those with double bonds on even-numbered carbons typically require two auxiliary enzymes. aocs.orgresearchgate.net

Enoyl-CoA Isomerases and Dienoyl-CoA Reductase Activities

Two key auxiliary enzyme activities are crucial for the complete oxidation of unsaturated fatty acids: enoyl-CoA isomerase and dienoyl-CoA reductase. uva.nlaocs.orgnih.gov

Enoyl-CoA isomerase (ECI) is essential for handling cis-3-enoyl-CoA or trans-3-enoyl-CoA intermediates that arise during beta-oxidation of unsaturated fatty acids. uva.nl ECI catalyzes the conversion of a double bond from the Δ³ position to the Δ² position, specifically converting a cis-3 or trans-3 double bond to a trans-2 double bond. uva.nl The resulting trans-2-enoyl-CoA is a standard intermediate in the mitochondrial beta-oxidation pathway and can be further processed by enoyl-CoA hydratase. uva.nlaocs.org Mitochondrial enoyl-CoA isomerase (ECI1) is a key auxiliary enzyme in this process. uva.nl Research in mice suggests that another mitochondrial isomerase, Eci2, may compensate for Eci1 deficiency, explaining the mild phenotype observed in Eci1-deficient mice. uva.nl

Dienoyl-CoA reductase (DECR) is required for the degradation of polyunsaturated fatty acids or monounsaturated fatty acids where beta-oxidation generates an intermediate with a 2,4-dienoyl-CoA structure. uva.nlwikipedia.orgebi.ac.uk This occurs when a double bond is present on an even-numbered carbon in the original fatty acid. aocs.org DECR, specifically 2,4-dienoyl-CoA reductase (DECR1) in humans, catalyzes the NADPH-dependent reduction of a 2,4-dienoyl-CoA to a trans-3-enoyl-CoA. wikipedia.org This reaction is considered a rate-limiting step in this auxiliary pathway. wikipedia.org The resulting trans-3-enoyl-CoA is then acted upon by enoyl-CoA isomerase, converting it to a trans-2-enoyl-CoA, which can re-enter the main beta-oxidation spiral. uva.nlaocs.orgebi.ac.uk DECR is capable of reducing both 2-trans,4-cis-dienoyl-CoA and 2-trans,4-trans-dienoyl-CoA. wikipedia.org

The combined action of enoyl-CoA isomerase and dienoyl-CoA reductase allows for the complete degradation of a wide variety of unsaturated fatty acids that would otherwise stall the beta-oxidation pathway. uva.nlaocs.org

Here is a summary of the auxiliary enzymes and their roles:

EnzymeActivityIntermediate Substrate(s)ProductRole
Enoyl-CoA IsomeraseΔ³,Δ²-isomerizationcis-3-enoyl-CoA, trans-3-enoyl-CoAtrans-2-enoyl-CoAConverts double bond to position 2. uva.nl
Dienoyl-CoA Reductase2,4-dienoyl-CoA reduction (NADPH-dependent)2,4-dienoyl-CoAtrans-3-enoyl-CoAReduces 2,4-dienoyl structure to a single Δ³ double bond. wikipedia.org
Δ³,⁵,Δ²,⁴-Dienoyl-CoA IsomeraseΔ³,⁵ to Δ²,⁴ isomerization3,5-dienoyl-CoA2,4-dienoyl-CoAInvolved in degradation of conjugated fatty acids. nih.gov

Very-Long-Chain Fatty Acid (VLCFA) Oxidation Mechanisms

Very-long-chain fatty acids (VLCFAs) are saturated and unsaturated fatty acids with aliphatic chains containing 22 or more carbon atoms. reactome.orgresearchgate.net Unlike medium- and long-chain fatty acids, which are primarily oxidized in mitochondria, VLCFAs are initially oxidized in peroxisomes. reactome.orgnih.govmdpi.com Peroxisomes play a crucial role in shortening VLCFAs through a specialized beta-oxidation system. reactome.orgnih.govmdpi.com

The peroxisomal beta-oxidation of VLCFAs differs from the mitochondrial pathway in several respects. The first step, the dehydrogenation of acyl-CoA to 2-enoyl-CoA, is catalyzed by acyl-CoA oxidase (ACOX1) in peroxisomes, which transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). nih.govmdpi.com This contrasts with the mitochondrial acyl-CoA dehydrogenase, which transfers electrons to FAD. nih.gov The H₂O₂ produced is then broken down by catalase, an enzyme abundant in peroxisomes. The subsequent steps in peroxisomal beta-oxidation are catalyzed by a multifunctional protein (L-bifunctional peroxisomal enzyme, also known as EHHADH or MFP-1) which possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, and a 3-ketoacyl-CoA thiolase. mdpi.com

Peroxisomal beta-oxidation of VLCFAs proceeds until the fatty acid chain is shortened to a length of 6 to 8 carbons. nih.gov The resulting medium-chain acyl-CoAs and acetyl-CoA are then transported to the mitochondria for complete oxidation via the citric acid cycle and oxidative phosphorylation. nih.govnih.gov The transport of VLCFAs into peroxisomes and their activation to acyl-CoAs involves ABC transporters (specifically the ABCD subfamily) and very-long-chain acyl-CoA synthetases. researchgate.netmdpi.com

Genetic defects in peroxisomal beta-oxidation, such as mutations in genes encoding the ABCD1 transporter, lead to the accumulation of VLCFAs in tissues, causing severe disorders like X-linked adrenoleukodystrophy (X-ALD), characterized by demyelination and adrenal gland damage. researchgate.netnih.gov This highlights the critical role of peroxisomes in VLCFA metabolism and detoxification. researchgate.netnih.gov

Fatty Acid Oxidation in Specialized Cellular States (e.g., Brown Adipocytes)

Brown adipocytes are specialized fat cells primarily responsible for non-shivering thermogenesis, the process of generating heat. frontiersin.orgnih.govmdpi.com This unique function is largely dependent on a high rate of fatty acid oxidation within their abundant mitochondria. frontiersin.orgnih.govmdpi.com

Upon activation, typically by cold exposure or adrenergic stimulation, brown adipocytes increase lipolysis, releasing free fatty acids from stored triglycerides. frontiersin.orge-dmj.org These free fatty acids serve as the primary fuel source for thermogenesis. frontiersin.orge-dmj.org The key mediator of thermogenesis in brown adipocytes is uncoupling protein 1 (UCP1), located in the inner mitochondrial membrane. mdpi.com UCP1 uncouples the proton gradient generated by the electron transport chain from ATP synthesis, allowing the energy from fatty acid oxidation to be dissipated as heat instead of being stored as ATP. frontiersin.orgmdpi.com

Brown adipocyte mitochondria have a marked capacity to oxidize substrates, including fatty acids, independent of ADP availability due to UCP1 activity. frontiersin.org While fatty acid oxidation is crucial for fueling thermogenesis, brown adipocytes also exhibit complex metabolic crosstalk, including the simultaneous increase in glycolysis and de novo fatty acid synthesis from glucose upon activation. frontiersin.org This concurrent activity of seemingly antagonistic pathways is a subject of ongoing research. frontiersin.org It is suggested that while fatty acids are oxidized to fuel heat production, glucose-derived fatty acid synthesis may help replenish intracellular triglyceride stores. frontiersin.org

Research findings underscore the critical role of fatty acid oxidation in brown adipocyte thermogenesis. Studies in mice with impaired adipose fatty acid oxidation (e.g., CPT2A−/− mice) show cold intolerance, demonstrating the necessity of this pathway for adaptive thermogenesis. nih.gov Furthermore, brown adipocyte activity influences systemic metabolism, improving glucose and lipid homeostasis. frontiersin.orge-dmj.org

Here is a summary of key aspects of fatty acid oxidation in brown adipocytes:

FeatureDescriptionSignificance
Primary Fuel SourceFree fatty acids liberated from intracellular triglycerides and circulating NEFA. frontiersin.orge-dmj.orgFuels high rate of thermogenesis. frontiersin.orgnih.gov
Key Thermogenic ProteinUncoupling Protein 1 (UCP1) in mitochondria. mdpi.comDissipates energy as heat instead of ATP. frontiersin.orgmdpi.com
Metabolic FlexibilityCan simultaneously increase fatty acid oxidation and de novo synthesis. frontiersin.orgComplex regulation to meet energy demands and replenish stores. frontiersin.org
Systemic ImpactImproves glucose and lipid homeostasis. frontiersin.orge-dmj.orgPotential therapeutic target for metabolic disorders. frontiersin.org

Fatty Acid Metabolic Integration and Interconversion Networks

Interplay of Fatty Acid Metabolism with Carbohydrate Metabolism

Glucose-Fatty Acid Cycle (Randle Cycle) Refinements

The Glucose-Fatty Acid Cycle, also known as the Randle Cycle, describes the reciprocal inhibition of glucose and fatty acid oxidation. Proposed by Randle and colleagues, this cycle highlights how increased availability and oxidation of fatty acids can inhibit glucose uptake and utilization in tissues like muscle and adipose tissue cdnsciencepub.comwikipedia.orgjelsciences.com. The core mechanism involves the products of fatty acid oxidation, such as acetyl-CoA and NADH, which can allosterically inhibit key enzymes in glucose metabolism, notably pyruvate (B1213749) dehydrogenase (PDH) and phosphofructokinase (PFK) cdnsciencepub.comphysiology.org. This inhibition spares glucose, which can then be directed towards storage as glycogen (B147801) or released to tissues with an absolute requirement for glucose, such as the brain wikipedia.org.

Refinements to the original Randle Cycle concept acknowledge additional layers of regulation beyond simple allosteric inhibition. These include transcriptional control of enzyme expression, post-translational modifications of metabolic enzymes, and the influence of signaling pathways wikipedia.org. For instance, increased fatty acid oxidation can activate pyruvate dehydrogenase kinase, leading to the phosphorylation and inhibition of PDH physiology.org. Furthermore, the availability of malonyl-CoA, a product of acetyl-CoA carboxylase (ACC), plays a critical role. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase-1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for beta-oxidation. High glucose levels lead to increased malonyl-CoA, inhibiting fatty acid oxidation and favoring glucose utilization, while low glucose or increased fatty acid availability reduces malonyl-CoA, promoting fatty acid oxidation wikipedia.org.

De Novo Lipogenesis and Gluconeogenesis Interrelationships

De novo lipogenesis (DNL) is the process by which carbohydrates are converted into fatty acids, primarily occurring in the liver and adipose tissue when carbohydrate intake exceeds energy needs. This pathway utilizes acetyl-CoA, derived from glucose metabolism, as the building block for fatty acid synthesis researchgate.netfrontiersin.org. The newly synthesized fatty acids can then be esterified into triacylglycerols for storage in lipid droplets researchgate.net.

The relationship between DNL and gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is complex and often inversely regulated, particularly in the liver. While gluconeogenesis is active during fasting or low-carbohydrate states to maintain glucose homeostasis, DNL is promoted in the fed state with high carbohydrate availability researchgate.netnih.gov. However, in conditions like insulin (B600854) resistance and type 2 diabetes, this reciprocal regulation can become dysregulated. Impaired suppression of hepatic gluconeogenesis can coexist with increased DNL, contributing to hyperglycemia, hyperlipidemia, and the development of fatty liver disease researchgate.nete-dmj.org. This suggests a "selective insulin resistance" where insulin signaling pathways regulating gluconeogenesis and lipogenesis are differentially affected e-dmj.orgdoi.org.

Data illustrating the interplay can be seen in studies examining the effect of dietary carbohydrate-to-lipid ratios on metabolic gene expression. For example, research in juvenile black seabream showed that increasing dietary carbohydrate-to-lipid ratios upregulated genes involved in lipogenesis (e.g., fas and accα) and glucose metabolism (e.g., gk, pepck, and glut2), while genes involved in fatty acid beta-oxidation (cpt1 and acox1) showed highest expression at an intermediate ratio frontiersin.org.

Fatty Acid Contribution to Ketogenesis and Ketolysis

Fatty acids are the primary substrate for ketogenesis, the process of producing ketone bodies, which occurs predominantly in the mitochondria of liver cells during periods of fasting, caloric restriction, or low carbohydrate availability mdpi.comwikipedia.org. When glucose is scarce, fatty acids are mobilized from adipose tissue and undergo beta-oxidation in the liver, generating a large amount of acetyl-CoA nih.govresearchgate.net. When the rate of acetyl-CoA production exceeds the capacity of the citric acid cycle, the excess acetyl-CoA is diverted into the ketogenic pathway mdpi.com.

The key steps in ketogenesis involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by the addition of a third acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then cleaved to produce acetoacetate, which can be converted to beta-hydroxybutyrate or spontaneously decarboxylated to acetone (B3395972) mdpi.comwikipedia.orgresearchgate.net.

Ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone) serve as an alternative fuel source for many extrahepatic tissues, including the brain, heart, and skeletal muscle, particularly during prolonged fasting or starvation wikipedia.orgnih.gov. Ketolysis is the process by which ketone bodies are converted back to acetyl-CoA in these tissues to enter the citric acid cycle for ATP production wikipedia.org. The liver, while the primary site of ketogenesis, lacks the necessary enzyme (beta-ketoacyl-CoA transferase) to utilize ketone bodies for energy nih.gov.

The regulation of ketogenesis is tightly controlled, primarily by insulin and glucagon (B607659) levels. Low insulin and high glucagon favor fatty acid mobilization and hepatic beta-oxidation, thereby promoting ketone body production nih.gov.

Phospholipid and Triacylglycerol Synthesis Utilizing Fatty Acyl-CoAs

Fatty acyl-CoAs are central intermediates in the synthesis of major lipid classes, including phospholipids (B1166683) and triacylglycerols. These processes primarily occur in the endoplasmic reticulum.

Phospholipid synthesis begins with the acylation of glycerol-3-phosphate. Typically, a saturated fatty acyl-CoA is attached at the sn-1 position, catalyzed by glycerol-3-phosphate acyltransferase (GPAT), to form lysophosphatidic acid. A second acylation, often with an unsaturated fatty acyl-CoA at the sn-2 position, catalyzed by acylglycerol-3-acyltransferase (AGPAT), yields phosphatidic acid (PA) aocs.orgacs.org. PA is a crucial branch point, serving as a precursor for the synthesis of various phospholipids by the addition of different head groups aocs.org.

Triacylglycerol (TAG) synthesis largely proceeds via the Kennedy pathway. Following the formation of phosphatidic acid, the phosphate (B84403) group is removed by phosphatidic acid phosphatase (PAP) to produce diacylglycerol (DAG) aocs.orgoup.com. DAG then serves as the substrate for the final acylation step, where a third fatty acyl-CoA is added by diacylglycerol acyltransferase (DGAT) to form TAG oup.comaocs.org. There are different isoforms of DGAT, such as DGAT1, which can utilize sn-1,2-diacylglycerols libretexts.org.

While the acyl-CoA-dependent pathway is the main route for TAG synthesis, an acyl-CoA-independent pathway involving phospholipid:diacylglycerol acyltransferase (PDAT) has also been identified in some organisms, including yeast and plants aocs.orgpnas.org. This enzyme can transfer an acyl group from a phospholipid, such as phosphatidylcholine, directly to diacylglycerol to form TAG aocs.orgpnas.org.

The activation of fatty acids to fatty acyl-CoAs, catalyzed by acyl-CoA synthetases (ACSL), is the initial and essential step for their entry into most metabolic pathways, including synthesis of complex lipids nih.gov.

Fatty Acid Exchange and Remodeling in Lipid Droplet Dynamics

Lipid droplets (LDs) are dynamic organelles that serve as the primary storage sites for neutral lipids, predominantly triacylglycerols and steryl esters embopress.orgnih.gov. They are composed of a core of neutral lipids surrounded by a phospholipid monolayer embedded with various proteins embopress.orgnih.gov. Fatty acids are continuously exchanged and remodeled within LDs, reflecting the dynamic nature of lipid storage and mobilization.

LDs undergo processes of biogenesis, growth, and breakdown (lipolysis) embopress.org. Fatty acids taken up by the cell or synthesized de novo are converted to fatty acyl-CoAs and then esterified into TAG within the endoplasmic reticulum, often in close proximity to nascent LDs frontiersin.orgoup.com. These newly synthesized TAGs are then incorporated into growing LDs biologists.com.

Remodeling of the fatty acid composition within LDs can occur through several mechanisms. This includes the selective incorporation of specific fatty acyl-CoAs during TAG synthesis libretexts.org. Additionally, lipolysis and re-esterification cycles within the LD or at the ER interface can lead to the exchange and modification of fatty acids stored in TAG libretexts.orgnih.gov. Proteins associated with the LD surface, such as perilipins, play a crucial role in regulating access of lipases to the stored TAG and influencing LD dynamics and interactions with other organelles like mitochondria and the ER embopress.orgbiologists.com. These interactions facilitate the channeling of fatty acids released from LDs towards oxidation or re-esterification pathways embopress.orgoup.com. Studies using time-lapse microscopy have shown that LDs can grow by the slow transfer of lipids between droplets, a process that appears regulated nih.gov.

Fatty Acid Interconversion with Amino Acid Metabolism (e.g., Propionyl-CoA from Odd-Chain FAs)

There are several points of interconversion between fatty acid and amino acid metabolism. While the complete conversion of fatty acids to glucose in animals is not possible due to the irreversible nature of the pyruvate dehydrogenase reaction, some carbon skeletons from amino acids can be converted to fatty acids, and vice versa, indirectly through shared intermediates like acetyl-CoA and intermediates of the citric acid cycle libretexts.orgnih.gov.

A notable direct link involves the metabolism of odd-chain fatty acids. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA through beta-oxidation, the beta-oxidation of odd-chain fatty acids yields multiple molecules of acetyl-CoA and a single molecule of propionyl-CoA, a three-carbon compound nih.govwikipedia.org.

Propionyl-CoA is also generated from the catabolism of several amino acids, including methionine, valine, isoleucine, and threonine wikipedia.orgwikipedia.orgsketchy.com. Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of enzymatic reactions involving propionyl-CoA carboxylase (which requires biotin) and methylmalonyl-CoA mutase (which requires vitamin B12) wikipedia.orgsketchy.com. This conversion allows the carbon atoms from odd-chain fatty acids and these amino acids to enter the citric acid cycle and contribute to ATP production or, in the case of succinyl-CoA, potentially serve as a substrate for gluconeogenesis wikipedia.orgsketchy.com.

Conversely, the carbon skeletons of some amino acids can be converted to pyruvate or acetyl-CoA, which can then be used for fatty acid synthesis libretexts.orgkhanacademy.org. For example, ketogenic amino acids are degraded to acetyl-CoA or acetoacetyl-CoA wikipedia.org.

The interplay between fatty acid and amino acid metabolism is crucial for maintaining metabolic flexibility and providing substrates for various pathways depending on the nutritional state and cellular demands nih.gov.

Metabolic Reprogramming Involving Fatty Acids

Metabolic reprogramming, a recognized hallmark in various physiological and pathological states, frequently involves significant alterations in fatty acid metabolism. This rewiring of metabolic pathways allows cells and tissues to adapt to changing environments, support increased energy demands, and provide precursors for biosynthesis and signaling molecules. Dysregulation of fatty acid metabolism is closely associated with various conditions, including cancer, obesity, and diabetes frontiersin.orgfrontiersin.orgfrontiersin.org.

Reprogramming in Cancer

Cancer cells exhibit profound metabolic alterations, including the reprogramming of fatty acid metabolism, to fuel rapid proliferation, invasion, and metastasis nih.govamegroups.org. This reprogramming involves changes in fatty acid synthesis, uptake, elongation, desaturation, and oxidation amegroups.cnnih.gov.

De Novo Lipogenesis: Many cancer types, such as prostate cancer and breast cancer, show increased rates of de novo fatty acid synthesis amegroups.cnmdpi.com. This process, primarily catalyzed by enzymes like Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and ATP-citrate lyase (ACLY), produces palmitate from precursors like glucose and glutamine amegroups.orgamegroups.cnmdpi.comtandfonline.com. Upregulation of FASN is observed in various cancers and often correlates with tumor development mdpi.commdpi.com. ACLY is also highly expressed in breast carcinoma, and its inhibition suppresses tumor proliferation amegroups.orgamegroups.cn.

Fatty Acid Uptake: Cancer cells can also increase the uptake of exogenous fatty acids from their environment amegroups.cnmdpi.com. This is facilitated by fatty acid transporters such as CD36 and Fatty-Acid-Binding Proteins (FABPs) amegroups.cnnih.gov. Elevated CD36 expression is observed in various cancers, including breast cancer, glioblastoma, and oral squamous cell carcinomas, and is linked to increased metastasis amegroups.orgamegroups.cn.

Fatty Acid Oxidation (FAO): While some cancer cells rely heavily on glycolysis, others, such as certain prostate cancer and breast cancer cell lines, exhibit increased dependence on fatty acid β-oxidation for energy production mdpi.comtandfonline.com. Carnitine palmitoyltransferase 1 (CPT1), a key enzyme for transporting long-chain fatty acids into mitochondria for oxidation, is often upregulated in prostate cancer mdpi.com. FAO provides ATP and NADPH, supporting tumor progression and maintaining redox balance imrpress.com. However, the role of FAO can vary depending on the cancer type and context; for instance, some studies did not find enhanced FAO in certain prostate cancer cell lines mdpi.com.

Elongation and Desaturation: Fatty acid elongation and desaturation are also critical pathways involved in the formation of diverse fatty acids, including polyunsaturated fatty acids (PUFAs) nih.govmdpi.com. Enzymes like the Elongation of Very Long Chain Fatty Acids (ELOVL) protein family (e.g., ELOVL1, ELOVL2, ELOVL5) and fatty acid desaturases (FADS1, FADS2) play key roles nih.govmdpi.comfrontiersin.orgromj.org. Reprogramming of these pathways can influence membrane fluidity, signaling, and contribute to tumor survival and progression nih.gov. Studies in ovarian cancer have shown elevated levels of PUFAs and upregulation of genes involved in synthesis, elongation, and desaturation frontiersin.org.

Metabolic reprogramming involving fatty acids in the tumor microenvironment also impacts immune cells, such as macrophages and T cells, influencing the tumor's ability to evade immune surveillance texilajournal.comnih.govmdpi.com. For example, fatty acid metabolism influences macrophage polarization and function frontierspartnerships.orgnih.gov.

Reprogramming in Obesity and Diabetes

Obesity and Type 2 Diabetes Mellitus (T2DM) are characterized by significant metabolic dysregulation, including altered fatty acid metabolism frontiersin.orgfrontiersin.orgfrontiersin.orgbioscientifica.com.

Obesity: Obesity is associated with elevated circulating free fatty acid (FFA) levels due to dysregulated lipolysis frontiersin.org. This can lead to lipotoxicity, insulin resistance, and inflammation frontiersin.org. Adipose tissue macrophages in obesity can accumulate lipid droplets and exhibit altered fatty acid oxidation frontierspartnerships.org. Reprogramming of macrophage metabolism through proteins like fatty acid transport protein 1 (FATP1) can influence inflammatory potential and adipose inflammation nih.gov.

Diabetes: Diabetic kidney disease (DKD), a complication of diabetes, involves significant lipid metabolic reprogramming in renal cells frontiersin.orgnih.gov. This includes increased lipid uptake, impaired fatty acid oxidation, and enhanced lipid catabolism, leading to the accumulation of lipids like FFAs, diacylglycerol, and ceramides, which contribute to lipotoxicity, inflammation, and fibrosis frontiersin.orgnih.gov. Upregulation of fatty acid transport proteins like CD36 and FATP is observed in DKD, increasing FFA uptake frontiersin.orgnih.gov. In diabetic conditions, there can be a metabolic switch from fatty acid oxidation to glycolysis in renal proximal tubular epithelial cells nih.gov. Diabetes-associated breast cancer also involves alterations in lipid metabolism, with a ready supply of triglycerides and fatty acids mdpi.com. Elevated FASN and CD36 levels are seen in diabetic patients and are linked to diabetic complications and poor cancer prognosis mdpi.com.

Reprogramming in Exercise

Physical exercise induces metabolic adaptations, including changes in fatty acid metabolism, particularly in skeletal muscle and adipose tissue frontiersin.orgnih.govmdpi.comfrontiersin.org.

Skeletal Muscle: During exercise, fatty acids serve as a primary energy source, especially during low to moderate intensity and prolonged activity mdpi.com. Endurance exercise training increases the capacity to oxidize fatty acids at rest and during sub-maximal exercise frontiersin.org. This adaptation involves increased delivery of fatty acids to the muscle, enhanced transport into the muscle fibers via proteins like CD36, FABPpm, and FATP1, and adaptations in mitochondrial function and content nih.govmdpi.com. Studies have shown that CD36-mediated fatty acid transport is crucial for training-induced FAO upregulation, independent of mitochondrial adaptations nih.gov.

Adipose Tissue: Exercise leads to the hydrolysis of triglycerides in adipose tissue, releasing FFAs for energy frontiersin.org. Regular physical activity can reduce adipose tissue mass and improve metabolism frontiersin.org. Exercise can also influence the composition of fatty acids in adipose tissue and promote the "beiging" of white adipose tissue, where energy-storing adipocytes acquire thermogenic, fatty acid-oxidizing characteristics frontiersin.org.

Data Tables

Here are some data points extracted from the search results, presented in interactive tables.

Table 1: Key Enzymes and Transporters Involved in Fatty Acid Metabolic Reprogramming and Associated Conditions

Enzyme/TransporterPrimary Role in Fatty Acid MetabolismAssociated Condition(s)Observed Change in ConditionSource Indices
Fatty Acid Synthase (FASN)De novo fatty acid synthesisCancer (Prostate, Breast, Ovarian, HCC)Upregulated amegroups.orgamegroups.cnmdpi.comtandfonline.commdpi.comfrontiersin.orgscienceopen.com
Acetyl-CoA Carboxylase (ACC)De novo fatty acid synthesisCancer (HCC)Upregulated tandfonline.commdpi.comscienceopen.com
ATP-citrate lyase (ACLY)De novo fatty acid synthesisCancer (Breast, HCC)Upregulated amegroups.orgamegroups.cnscienceopen.com
CD36Exogenous fatty acid uptakeCancer (Breast, Glioblastoma, Oral Squamous, Melanoma, HCC), Diabetes (DKD, T2DM-associated BC), Exercise (Skeletal Muscle)Upregulated frontiersin.orgamegroups.orgamegroups.cnnih.govnih.govmdpi.comnih.govmdpi.com
Carnitine Palmitoyltransferase 1 (CPT1)Fatty acid oxidation (Mitochondrial transport)Cancer (Prostate, Colorectal), Diabetes (DKD)Upregulated (Prostate, Colorectal), Reduced activity (DKD) frontiersin.orgmdpi.comtandfonline.comimrpress.comtexilajournal.comnih.gov
ELOVL Family (e.g., ELOVL1, 2, 5, 6, 7)Fatty acid elongationCancer (Prostate, Ovarian)Upregulated nih.govmdpi.comfrontiersin.org
FADS Family (FADS1, FADS2)Fatty acid desaturationCancer (Ovarian)Upregulated nih.govfrontiersin.orgromj.org
Fatty-Acid-Binding Proteins (FABPs)Fatty acid uptake/transportCancer (Breast, Hypoxia), Exercise (Skeletal Muscle)Upregulated amegroups.orgamegroups.cnnih.govcell-stress.commdpi.com
Fatty Acid Transport Protein 1 (FATP1)Fatty acid uptake/transportDiabetes (DKD), Exercise (Skeletal Muscle), Obesity (Macrophages)Upregulated (DKD, Exercise), Downregulated with pro-inflammatory stimuli (Macrophages) frontiersin.orgnih.govnih.govnih.govmdpi.com

Table 2: Examples of Fatty Acid Reprogramming in Specific Conditions

ConditionKey Aspects of Fatty Acid ReprogrammingRelevant FindingsSource Indices
Prostate CancerIncreased de novo synthesis, increased FAO.Upregulation of FASN and CPT1. Concentration of various fatty acids might indicate development and drug resistance. mdpi.comtandfonline.comencyclopedia.pub
Breast CancerUpregulated de novo synthesis, enhanced uptake, storage, and oxidation.High expression of FASN, ACLY, and CD36. Reprogramming supports proliferation, invasion, and migration. amegroups.orgamegroups.cn
Ovarian CancerAltered fatty acid composition in subcutaneous fat, upregulation of synthesis, elongation, and desaturation enzymes in tumor tissue.Elevated levels of specific PUFAs (AA, GHLA, DTA, DPA, DHA). Upregulation of FASN, ELOVLs, and FADSs. frontiersin.org
Diabetic Kidney Disease (DKD)Increased lipid uptake, impaired FAO, enhanced lipid catabolism, lipid accumulation, lipotoxicity.Upregulation of CD36 and FATP. Metabolic switch from FAO to glycolysis in renal cells. frontiersin.orgnih.gov
Obesity (Adipose Tissue Macrophages)Altered fatty acid oxidation, lipid droplet accumulation, influence on inflammatory potential.Indirect evidence suggests altered FAO. FATP1 influences metabolic flexibility and inflammatory response. frontierspartnerships.orgnih.gov
Exercise (Skeletal Muscle)Increased fatty acid oxidation capacity, enhanced fatty acid transport.Upregulation of CD36, FABPpm, FATP1. CD36 crucial for training-induced FAO. nih.govmdpi.comfrontiersin.org
Intermittent FastingModulation of fatty acid breakdown, oxidation, and synthesis.Activation of AMPK and SIRT1 pathways promoting fatty acid breakdown and inhibiting synthesis. Promotes fatty acid β-oxidation via PPARα. frontiersin.org

Detailed Research Findings

Research has provided detailed insights into the molecular mechanisms driving fatty acid metabolic reprogramming in various contexts.

In prostate cancer, increased de novo lipogenesis is marked by elevated FASN, which catalyzes palmitate synthesis mdpi.comencyclopedia.pub. This palmitate undergoes desaturation and elongation to produce other fatty acids mdpi.com. Simultaneously, FAO is increased, with upregulation of CPT1 facilitating the entry of long-chain fatty acids into mitochondria mdpi.com. The dominant role of FAO in some PCa cells can fuel growth mdpi.com.

Breast cancer cells significantly upregulate fatty acid synthesis, uptake, storage, and oxidation pathways to meet the demands of rapid proliferation amegroups.orgamegroups.cn. ACLY, a key enzyme in de novo synthesis, is highly expressed and its inhibition suppresses tumor growth amegroups.orgamegroups.cn. CD36-mediated uptake of exogenous fatty acids also contributes to breast cancer progression and metastasis amegroups.orgamegroups.cn. Activation of both synthesis and oxidation pathways provides energy and building blocks for biomass amegroups.cn.

In diabetic kidney disease, hyperglycemia, insulin resistance, and inflammation drive lipid metabolic reprogramming frontiersin.orgnih.gov. Increased insulin resistance elevates FFA release and uptake by kidney cells, partly through the upregulation of fatty acid transporters like CD36 and FATP frontiersin.orgnih.gov. This leads to intracellular lipid accumulation and lipotoxicity frontiersin.orgnih.gov. While renal tubular epithelial cells normally rely on FAO, a metabolic switch to glycolysis can occur in a high-glucose environment nih.gov.

Exercise training induces a greater capacity for fat oxidation in skeletal muscle frontiersin.org. This adaptation involves increased expression of fatty acid transporters such as CD36, FABPpm, and FATP1, which enhance fatty acid uptake nih.govmdpi.com. Studies using CD36 knockout mice have demonstrated the critical role of CD36-mediated transport in exercise-induced FAO upregulation, independent of changes in mitochondrial content nih.gov. For example, CD36 transfection in sedentary wild-type muscle, mimicking training-induced increases, markedly upregulated FAO without altering mitochondrial enzymes nih.gov.

Intermittent fasting has been shown to impact fatty acid metabolism by activating pathways like AMPK and SIRT1, which promote fatty acid breakdown and inhibit synthesis frontiersin.org. IF also promotes fatty acid β-oxidation by activating PPARα frontiersin.org.

The reprogramming of fatty acid metabolism is not merely a consequence of disease but can actively contribute to its progression. For instance, in cancer, altered fatty acid metabolism provides not only energy and biomass but also signaling molecules that influence cell survival, proliferation, and interaction with the microenvironment nih.govmdpi.comimrpress.com. Specific fatty acids or lipid molecules can also contribute to the stemness characteristics of cancer stem cells mdpi.com. In obesity and diabetes, lipotoxicity resulting from altered fatty acid metabolism contributes to inflammation and organ damage frontiersin.orgfrontiersin.orgnih.gov.

Fatty Acid Transport and Trafficking Mechanisms

Cellular Uptake of Fatty Acids: CD36, FATP, and Albumin-Mediated Mechanisms

Cellular uptake of long-chain fatty acids (LCFAs) from the extracellular environment occurs through several mechanisms, including passive diffusion and protein-mediated transport. While passive diffusion across the plasma membrane's hydrophobic core can occur, it is generally considered insufficient to account for the observed rates of LCFA uptake, particularly in tissues with high fatty acid metabolism like heart, skeletal muscle, and adipocytes. imrpress.compnas.org Protein-mediated translocation is believed to play a critical role in the high-affinity and specific transport of LCFAs. imrpress.compnas.org Key proteins involved in this process include CD36 (FAT/CD36), the Fatty Acid Transport Protein (FATP) family, and mechanisms involving albumin. imrpress.comimrpress.com

CD36, also known as scavenger receptor B2 (SR-B2), is a transmembrane glycoprotein (B1211001) widely expressed in various cell types. oup.comnih.gov It functions as a facilitator of LCFA uptake across the plasma membrane. oup.comphysiology.org Studies have shown that CD36 deficiency leads to impaired peripheral lipid metabolism, while its overexpression increases fatty acid uptake rates. physiology.orgcambridge.org The functional presence of CD36 at the plasma membrane is dynamically regulated by its reversible translocation from intracellular endosomal storage compartments to the cell surface. physiology.orgcambridge.org This recycling process is influenced by mechanical, hormonal, and nutritional factors. physiology.org For instance, muscle contraction and insulin (B600854) stimulation can induce the translocation of CD36 to the plasma membrane, increasing fatty acid uptake to meet increased energy demands. physiology.orgcambridge.org CD36 is also involved in lipid signaling, enabling fatty acids to activate intracellular receptors like PPARs. physiology.org

The Fatty Acid Transport Protein (FATP) family comprises several membrane-associated proteins (FATP1-6) that are also involved in fatty acid uptake. ebi.ac.ukcambridge.org While initially thought to directly translocate fatty acids across the plasma membrane, compelling evidence suggests that FATPs facilitate uptake through a process known as "vectorial acylation." researchgate.netnih.gov In this model, FATPs, often in conjunction with Acyl-CoA Synthetases (ACS), activate fatty acids by catalyzing their thioesterification with coenzyme A immediately upon entering the cell. researchgate.netnih.gov This metabolic trapping prevents fatty acids from exiting the cell and maintains a favorable concentration gradient for further uptake. researchgate.net Different FATP isoforms exhibit distinct tissue distribution patterns and substrate specificities. pnas.orgebi.ac.uk For example, FATP4 is highly expressed in the brain, testis, colon, and kidney, and is essential for the absorption of dietary fatty acids. ebi.ac.ukaocs.org

Albumin, a highly abundant protein in blood plasma, plays a crucial role in the systemic transport of fatty acids. Free fatty acids in the circulation are largely bound to albumin, which helps to solubilize and transport them to various tissues. imrpress.com The release of fatty acids from albumin-fatty acid complexes near the cell surface is a necessary step before cellular uptake. imrpress.comimrpress.com While the precise mechanisms are not fully understood, membrane-associated proteins like CD36, plasma membrane fatty acid-binding protein (FABPpm), and FATPs are believed to facilitate the dissociation of fatty acids from albumin and their presentation to the cell surface for uptake. imrpress.comimrpress.comcambridge.org

Intracellular Fatty Acid Binding Proteins (FABPs) and Their Functional Diversity

Once inside the cell, fatty acids encounter an aqueous cytoplasmic environment where their low solubility could pose challenges for intracellular transport and trafficking. Intracellular Fatty Acid Binding Proteins (FABPs) are a family of small, highly abundant cytosolic proteins (14-15 kDa) that address this challenge by binding to fatty acids and other hydrophobic ligands. wikipedia.orgfrontiersin.orgnih.gov FABPs effectively "solubilize" fatty acids, shielding their hydrophobic tails from the aqueous cytoplasm and facilitating their movement to specific intracellular destinations. wikipedia.org

There are at least nine known isoforms of FABPs in mammals, each with distinct tissue distribution patterns and potential functional specializations. wikipedia.orgfrontiersin.org These isoforms are often named based on the tissue where they were initially identified, such as Liver-type FABP (L-FABP/FABP1), Intestinal FABP (I-FABP/FABP2), Heart-type FABP (H-FABP/FABP3), and Adipocyte FABP (A-FABP/FABP4). wikipedia.orgfrontiersin.org

The functional diversity of FABPs extends beyond simple fatty acid buffering and transport. They are involved in various cellular processes, including:

Intracellular Trafficking: FABPs direct fatty acids to specific organelles for different metabolic fates, such as mitochondria for β-oxidation, endoplasmic reticulum for lipid synthesis, or lipid droplets for storage. imrpress.comwikipedia.org

Gene Expression Modulation: Some FABPs can transport lipophilic molecules, including fatty acids, to nuclear receptors like PPARs, thereby influencing gene expression related to lipid metabolism and inflammation. wikipedia.orgfrontiersin.org

Regulation of Lipid Metabolism: Different FABP isoforms play specific roles in regulating lipid metabolism in their respective tissues. For example, L-FABP is involved in hepatic lipid metabolism and cholesterol homeostasis, while A-FABP is crucial for fatty acid storage and release in adipocytes. wikipedia.org

Cell Signaling: FABPs can participate in signaling pathways, including those involving endocannabinoids. wikipedia.org

Studies comparing different FABP isoforms have revealed differences in their ligand binding affinities, specificities, and mechanisms of fatty acid transfer to membranes, suggesting distinct roles within the cell. nih.gov For instance, L-FABP has two fatty acid binding sites and can bind to a broader range of lipid species compared to other FABPs. nih.gov Research using FABP-null mice has demonstrated markedly different phenotypes depending on the ablated isoform, further highlighting their functional diversity and importance in whole-body energy homeostasis. nih.gov

Here is a table summarizing some key FABP isoforms and their primary tissue distribution and roles:

FABP Isoform (Numeric)Common NamePrimary Tissue DistributionKey Functions
FABP1L-FABPLiver, Intestine, KidneyHepatic lipid metabolism, cholesterol homeostasis, intestinal lipid absorption
FABP2I-FABPIntestineIntestinal absorption of dietary fatty acids
FABP3H-FABPHeart, Skeletal MuscleFatty acid transport for energy production in muscle
FABP4A-FABPAdipose Tissue, MacrophagesLipid storage and release in adipocytes, inflammation
FABP5E-FABPEpidermis, MacrophagesAssociated with chronic metabolic diseases and inflammation
FABP7B-FABPBrainFatty acid transport and signaling in neural tissues

Note: This table is intended to be interactive and sortable in a suitable digital format.

Acyl-CoA Synthetase (ACS) Activities and Substrate Channeling

Upon entering the cell and often facilitated by proteins like FATPs, fatty acids must be activated before they can enter most metabolic pathways. This activation involves the esterification of the fatty acid carboxyl group to coenzyme A (CoA), forming a fatty acyl-CoA thioester. aocs.org This reaction is catalyzed by a diverse family of enzymes known as Acyl-CoA Synthetases (ACS), also referred to as fatty acyl-CoA ligases. aocs.org

ACS enzymes are located in various cellular compartments, including the endoplasmic reticulum, outer mitochondrial membrane, peroxisomes, and plasma membrane. The localization of specific ACS isoforms often dictates the metabolic fate of the activated fatty acid. For example, ACS on the outer mitochondrial membrane is crucial for providing acyl-CoA substrates for mitochondrial β-oxidation, while ACS in the endoplasmic reticulum is involved in the synthesis of triglycerides and phospholipids (B1166683).

The process of "vectorial acylation," mentioned in the context of FATP-mediated uptake, highlights a form of substrate channeling. researchgate.netnih.gov In this model, the ACS activity associated with or closely interacting with the transporter (like FATP) immediately converts the incoming fatty acid to its acyl-CoA form. This rapid conversion prevents the fatty acid from accumulating in the cytosol and effectively "pulls" more fatty acids into the cell by maintaining a low intracellular concentration of free fatty acids near the transporter. researchgate.net This channeling ensures that fatty acids are efficiently directed towards activation and subsequent metabolic pathways.

Different ACS isoforms exhibit specificity for fatty acids of varying chain lengths (short, medium, long, and very long). This substrate specificity further contributes to the channeling of fatty acids towards appropriate metabolic routes. For instance, very long-chain acyl-CoA synthetases (VLACS), which are also members of the FATP family (e.g., FATP2 and FATP6), specifically activate very long-chain fatty acids, often directing them towards peroxisomal metabolism. cambridge.orgnih.gov

Mitochondrial and Peroxisomal Fatty Acid Import Systems (Carnitine Palmitoyltransferases - CPT1, CPT2)

Fatty acid oxidation, a major pathway for energy production, primarily occurs in mitochondria and peroxisomes. However, fatty acyl-CoAs, the activated form of fatty acids, cannot freely cross the membranes of these organelles. Specialized transport systems are required to import fatty acids into mitochondria and peroxisomes.

For the import of long-chain fatty acids into mitochondria, the Carnitine Palmitoyltransferase (CPT) system is essential. mdpi.comkhanacademy.org This system involves two key enzymes: Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2), along with a carnitine-acylcarnitine translocase (CACT). mdpi.comresearchgate.net

CPT1: Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of a fatty acyl group from acyl-CoA to carnitine, forming acylcarnitine. mdpi.comkhanacademy.org This reaction is the rate-limiting step in mitochondrial fatty acid uptake and is subject to regulation, notably by malonyl-CoA. aocs.orgmdpi.com Mammals have different isoforms of CPT1 (CPT1α, CPT1β, and CPT1c) with varying tissue distributions. aocs.org

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitine from the intermembrane space into the mitochondrial matrix for free carnitine from the matrix to the intermembrane space. mdpi.comkhanacademy.org

CPT2: Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, transferring the fatty acyl group from acylcarnitine back to CoA within the mitochondrial matrix, regenerating fatty acyl-CoA. mdpi.comkhanacademy.org The resulting fatty acyl-CoA can then enter the β-oxidation pathway. aocs.org

Short- and medium-chain fatty acids can cross the mitochondrial membranes independently of the CPT system. khanacademy.org

Peroxisomes are involved in the β-oxidation of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. The import of fatty acids into peroxisomes also requires specific transport mechanisms, although the details are less extensively characterized than the mitochondrial CPT system. Acyl-CoA synthetases located on the peroxisomal membrane activate fatty acids to their acyl-CoA form, which can then be transported into the peroxisomal matrix.

Export Mechanisms of Fatty Acids and Lipid Droplet Formation

While the focus is often on fatty acid uptake and intracellular utilization, cells also have mechanisms for exporting fatty acids and storing excess lipids. Fatty acid export (efflux) can occur, although the specific protein transporters involved are not as well-defined as those for uptake. Some studies suggest that under certain conditions, CD36 may also play a role in fatty acid efflux from adipocytes. nih.gov

A primary fate for excess intracellular fatty acids is storage in lipid droplets. Lipid droplets are dynamic organelles that serve as cellular reservoirs for neutral lipids, primarily triglycerides and cholesteryl esters. imrpress.com Fatty acids destined for storage are converted to acyl-CoA by ACS enzymes and then esterified to form triglycerides and other neutral lipids within the endoplasmic reticulum. These neutral lipids then bud off from the ER membrane to form lipid droplets. The formation and size of lipid droplets are tightly regulated processes involving numerous proteins that control lipid synthesis, storage, and mobilization.

Membrane Transport of Fatty Acids Across Cellular and Organellar Barriers

The transport of fatty acids across various cellular and organellar membranes is a fundamental aspect of their metabolism and trafficking. This transport is mediated by a combination of passive diffusion and protein-facilitated mechanisms.

Across the plasma membrane, as discussed in Section 5.1, both passive diffusion (particularly for shorter chain fatty acids) and protein-mediated transport involving CD36, FATPs, and potentially other transporters contribute to fatty acid uptake. imrpress.comimrpress.com The specific balance between these mechanisms can vary depending on the cell type, metabolic state, and the specific fatty acid.

Within the cell, fatty acids and their activated acyl-CoA derivatives must traverse the membranes of various organelles, including the endoplasmic reticulum, mitochondria, and peroxisomes. The import into mitochondria and peroxisomes relies on the specialized systems described in Section 5.4. Transport across the endoplasmic reticulum membrane is crucial for lipid synthesis and involves specific ACS isoforms and potentially other transport proteins embedded within the ER membrane.

The movement of fatty acids within the cytoplasm, from the plasma membrane to intracellular organelles, is largely facilitated by FABPs, which act as chaperones, binding and directing fatty acids through the aqueous environment. wikipedia.org

Structural and Functional Roles of Fatty Acids in Biological Systems

Fatty Acids in Membrane Biogenesis and Dynamics

Cellular membranes are dynamic structures constantly undergoing synthesis, remodeling, and trafficking. Fatty acids are essential building blocks for the synthesis of the various lipid species that constitute these membranes. The specific fatty acyl chains incorporated into phospholipids (B1166683) and sphingolipids influence the physical properties of the membrane, affecting processes such as protein insertion, lipid diffusion, and membrane trafficking.

Regulation of Membrane Fluidity and Lipid Phase Transitions

Membrane fluidity, the measure of the viscosity of the lipid bilayer, is a critical factor for proper membrane function, impacting the movement and activity of embedded proteins. Fatty acid composition is a primary determinant of membrane fluidity. The length of the fatty acyl chains and their degree of saturation significantly influence how tightly lipid molecules can pack together.

Saturated fatty acids, lacking double bonds, have straight hydrocarbon chains that can pack tightly, leading to more rigid and less fluid membranes. Conversely, unsaturated fatty acids contain one or more double bonds, which introduce kinks into the hydrocarbon chains. These kinks disrupt tight packing, resulting in increased membrane fluidity and lower melting points wikipedia.orgnih.govfiveable.mesavemyexams.comgatech.edu. For instance, organisms can adjust the fatty acid composition of their membranes in response to temperature changes, synthesizing more unsaturated fatty acids at lower temperatures to maintain fluidity nih.govfiveable.mesavemyexams.comgatech.edu.

Lipid phase transitions refer to changes in the physical state of the lipid bilayer, such as the transition from a fluid-like liquid-crystalline phase to a more solid-like gel phase, which occurs below a characteristic melting temperature (Tm) nih.govfiveable.melibretexts.orgharvard.edulibretexts.org. The Tm is influenced by the fatty acid composition; membranes with longer, more saturated fatty acyl chains have higher Tms and are less fluid at a given temperature compared to those with shorter, more unsaturated chains nih.govfiveable.megatech.edulibretexts.orgharvard.edu.

Formation and Function of Lipid Rafts and Microdomains

Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane that are enriched in specific lipids, particularly sphingolipids and cholesterol, and certain proteins nih.govmattioli1885journals.comnih.govlibretexts.orgd-nb.info. The fatty acyl chains of sphingolipids tend to be longer and more saturated than the surrounding bulk membrane lipids, contributing to the tighter packing and increased order characteristic of lipid rafts nih.govlibretexts.org.

These specialized domains serve as platforms for the compartmentalization of various cellular processes, including signal transduction, protein sorting, and membrane trafficking fiveable.menih.govmattioli1885journals.comnih.govlibretexts.orgd-nb.info. Proteins are often targeted to lipid rafts through specific lipid modifications, such as palmitoylation and myristoylation libretexts.org. Alterations in the lipid composition of rafts, potentially influenced by dietary fatty acids, can impact the localization and function of the proteins within them mattioli1885journals.comnih.govd-nb.info.

Fatty Acyl Chains in Phospholipid and Sphingolipid Diversity

The vast diversity of phospholipids and sphingolipids in biological membranes arises, in part, from the variety of fatty acyl chains that can be esterified to the glycerol (B35011) backbone (in phospholipids) or the sphingosine (B13886) base (in sphingolipids) libretexts.orglibretexts.org. Different combinations of head groups and fatty acyl chains result in lipids with distinct shapes, sizes, and physical properties. This lipid diversity contributes to the structural and functional heterogeneity of cellular membranes, allowing for the formation of specialized membrane domains and influencing membrane protein activity. For example, sphingomyelin (B164518), a key component of lipid rafts, is composed of a sphingosine base linked to a fatty acid and a phosphocholine (B91661) head group libretexts.org. The typically saturated fatty acids in sphingomyelin contribute to the ordered structure of lipid rafts nih.govlibretexts.org.

Fatty Acylation of Proteins: Myristoylation, Palmitoylation, Prenylation

Protein fatty acylation is a post-translational modification involving the covalent attachment of fatty acids or isoprenoids to specific amino acid residues of a protein nih.govnih.govwikipedia.orgresearchgate.netocl-journal.orgoup.comresearchgate.netresearchgate.netusp.br. This modification significantly increases the hydrophobicity of the modified protein, influencing its interaction with cellular membranes and other proteins nih.govnih.govwikipedia.orgoup.comresearchgate.netportlandpress.comjneurosci.org. Three major types of protein lipidation involving fatty acids or their metabolic precursors are myristoylation, palmitoylation, and prenylation nih.govnih.govresearchgate.netusp.brcreative-diagnostics.com.

Covalent Attachment Mechanisms and Reversibility

Myristoylation involves the irreversible covalent attachment of myristic acid (a 14-carbon saturated fatty acid) to the alpha-amino group of an N-terminal glycine (B1666218) residue via an amide bond ocl-journal.orgresearchgate.netcreative-diagnostics.comcreative-proteomics.comwikipedia.org. This reaction is catalyzed by N-myristoyltransferase (NMT) and typically occurs co-translationally, meaning it happens while the protein is being synthesized on the ribosome creative-diagnostics.comwikipedia.org.

Palmitoylation, also known as S-acylation, involves the covalent attachment of palmitic acid (a 16-carbon saturated fatty acid) or other long-chain fatty acids to the thiol group of cysteine residues via a thioester bond wikipedia.orgocl-journal.orgresearchgate.netresearchgate.netportlandpress.comnih.govnih.govresearchgate.netfrontiersin.org. This modification is catalyzed by a family of enzymes called protein acyltransferases (PATs), particularly the zDHHC family nih.govresearchgate.netroyalsocietypublishing.org. Unlike myristoylation, S-palmitoylation is generally reversible due to the lability of the thioester bond, and its removal is catalyzed by acyl-protein thioesterases (APTs) and palmitoyl (B13399708) protein thioesterases (PPTs) wikipedia.orgresearchgate.netjneurosci.orgnih.govnih.govresearchgate.netfrontiersin.orgroyalsocietypublishing.org. This reversibility allows for dynamic regulation of protein function and localization wikipedia.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgroyalsocietypublishing.org.

Prenylation involves the attachment of isoprenoid lipids, specifically farnesyl (C15) or geranylgeranyl (C20) groups, to cysteine residues near the C-terminus of proteins, typically within a CAAX motif researchgate.netmdpi.comannualreviews.organnualreviews.org. While isoprenoids are synthesized from precursors in the mevalonate (B85504) pathway, which is linked to acetyl-CoA metabolism, this modification is often discussed alongside fatty acylation due to its role in protein lipidation and membrane targeting nih.govnih.govusp.br. Prenylation is catalyzed by prenyltransferases, such as farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I), forming a stable thioether bond mdpi.comannualreviews.org.

Impact on Protein Localization, Stability, and Protein-Protein Interactions

Protein fatty acylation significantly impacts protein function by altering their localization, stability, and interactions with other molecules nih.govnih.govwikipedia.orgoup.comresearchgate.netportlandpress.comjneurosci.org. The addition of hydrophobic lipid moieties increases the protein's affinity for cellular membranes, effectively targeting soluble proteins to specific membrane compartments, including the plasma membrane, Golgi apparatus, and endoplasmic reticulum wikipedia.orgusp.brportlandpress.comjneurosci.orgcreative-diagnostics.comcreative-proteomics.comwikipedia.org. Myristoylation often serves as a membrane-targeting signal creative-diagnostics.comcreative-proteomics.comwikipedia.org. Palmitoylation can further enhance membrane association and is crucial for targeting proteins to specific membrane microdomains like lipid rafts libretexts.orgwikipedia.orgnih.govfrontiersin.org. The reversible nature of palmitoylation allows for dynamic shuttling of proteins between different cellular compartments or membrane regions nih.gov.

Beyond membrane anchoring, fatty acylation can influence protein stability and folding nih.govresearchgate.netcreative-diagnostics.comfrontiersin.org. In some cases, the lipid modification can act as a "molecular switch," where the myristoyl group, for example, can be sequestered within a hydrophobic pocket of the protein or exposed to interact with membranes, a process that can be regulated by cellular signals wikipedia.orgpnas.org.

Furthermore, protein lipidation plays a critical role in mediating and modulating protein-protein interactions nih.govnih.govwikipedia.orgoup.comresearchgate.netusp.brjneurosci.orgcreative-proteomics.comfrontiersin.org. The attached lipid can facilitate the formation of protein complexes on membrane surfaces or within specific membrane domains, which is essential for various signaling pathways and cellular processes wikipedia.orgresearchgate.netcreative-proteomics.comfrontiersin.org. For example, palmitoylation is crucial for the proper localization and interaction of many signaling proteins, including those involved in G protein signaling wikipedia.orgfrontiersin.org.

Fatty Acids as Energy Substrates and Storage Molecules (Triacylglycerols)

Fatty acids represent a highly efficient form of energy storage in biological systems. Their catabolism yields a significant amount of adenosine (B11128) triphosphate (ATP) through processes like beta-oxidation and the citric acid cycle, providing more energy per gram compared to carbohydrates and proteins. wikipedia.org This makes fatty acids the primary storage form of fuel in most animals and, to a lesser extent, in plants. wikipedia.org

The main storage form of fatty acids is triacylglycerol (TAG), also known as triglycerides. wikipedia.orgwikipedia.org TAGs are neutral lipids composed of a glycerol backbone esterified with three fatty acid chains. savemyexams.com This esterification process, known as esterification, involves the formation of an ester bond between the hydroxyl group of glycerol and the carboxyl group of a fatty acid, releasing a molecule of water. savemyexams.com

TAGs are primarily stored in adipose tissue in animals, serving as the largest energy reserve. wikipedia.orglibretexts.orgresearchgate.net Adipocytes, the cells of adipose tissue, are characterized by large accumulations of TAGs. libretexts.org In plants, TAGs are commonly stored as oils in seeds and fruits, providing energy for seedling growth during germination. savemyexams.comaocs.org

The synthesis of TAGs primarily occurs via the sn-glycerol-3-phosphate pathway, which is predominant in tissues like the liver and adipose tissue. libretexts.org In the small intestine, a monoacylglycerol pathway also plays a significant role in the absorption of dietary TAGs. libretexts.orgnih.gov The biosynthesis begins with the sequential acylation of glycerol-3-phosphate. nih.gov The initial step is catalyzed by sn-1-glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid (LPA). nih.gov A second acylation, catalyzed by acyl-CoA:1-acylglycerol-3-phosphate acyltransferase (AGPAT), produces phosphatidic acid (PA). nih.gov PA is then hydrolyzed by phosphatidic acid phosphohydrolase (PAP), also known as lipin, to form diacylglycerol (DAG). nih.gov The final esterification step, catalyzed by diacylglycerol acyltransferase (DGAT), adds the third fatty acid to DAG, yielding TAG. researchgate.netnih.gov

When energy is required, stored TAGs are mobilized through lipolysis, a process catalyzed by lipases that hydrolyze the ester bonds, releasing free fatty acids and glycerol into the bloodstream. wikipedia.orgwikipedia.org This process is activated by hormones such as epinephrine (B1671497) and glucagon (B607659), which are elevated during periods of low blood glucose. wikipedia.org The released free fatty acids, transported by plasma albumin, can then be taken up by various tissues and undergo beta-oxidation to produce ATP. wikipedia.org

TAG storage in cells also serves a protective function, sequestering fatty acids and their acyl-CoA derivatives, which can have detergent-like properties that may damage cellular membranes. nih.gov

Role of Fatty Acids in Organelle Structure and Function (e.g., ER, Mitochondria)

Fatty acids are integral to the structure and function of various cellular organelles, particularly the endoplasmic reticulum (ER) and mitochondria. They are essential components of the phospholipid bilayers that form the membranes of all organelles. wikipedia.org

The endoplasmic reticulum is a central hub for lipid synthesis, including the biosynthesis of phospholipids and triacylglycerols. aocs.orgfrontiersin.org TAG synthesis, as described above, primarily occurs on the ER membrane. aocs.org Lipid droplets, which are the storage sites for neutral lipids like TAGs and sterol esters, form at the ER and bud off from its membrane. libretexts.orgfrontiersin.org These lipid droplets maintain contact sites with other organelles, including the ER and mitochondria, facilitating the trafficking and metabolism of fatty acids. frontiersin.org

Mitochondria are the primary sites for the complete oxidation of fatty acids through beta-oxidation, a process that generates a significant amount of ATP. wikipedia.orgfrontiersin.orgnih.govmdpi.com In metazoans, medium- and long-chain fatty acids (with less than 22 carbons) are oxidized in the mitochondria, yielding acetyl-CoA, which enters the citric acid cycle. frontiersin.org The transport of long-chain fatty acids into the mitochondrial matrix requires a specific transport system involving carnitine:palmitoyltransferase I (CPT I), carnitine:acylcarnitine translocase, and carnitine:palmitoyltransferase II (CPT II). nih.govfrontiersin.org This transport is a key regulatory step in mitochondrial fatty acid oxidation. nih.gov

While mitochondria are the main site for beta-oxidation, peroxisomes also perform beta-oxidation, particularly for very long-chain fatty acids and branched-chain fatty acids, with the products often being further oxidized in mitochondria. frontiersin.orgnih.govfrontiersin.org The ER is involved in omega-oxidation of fatty acids, which is important for processing large, water-insoluble fatty acids. nih.govmdpi.com

The interplay between these organelles is crucial for maintaining cellular lipid homeostasis. Fatty acids released from lipid droplets via lipolysis are trafficked to different cellular compartments, including mitochondria for energy production or the ER for membrane biogenesis. frontiersin.org

Fatty Acid Interaction with Proteins

Fatty acids interact with a diverse range of proteins, influencing their structure, function, and localization. These interactions are critical for fatty acid transport, metabolism, and signaling.

A key family of proteins involved in fatty acid interaction are the fatty-acid-binding proteins (FABPs). mdpi.comwikipedia.orgjst.go.jpannualreviews.org FABPs are a class of small, intracellular proteins (approximately 14–15 kDa in humans) that bind to hydrophobic ligands, primarily long-chain fatty acids. mdpi.comwikipedia.orgnih.govnih.gov They are found in various tissues and play crucial roles in the metabolism and transport of fatty acids within the cell. mdpi.comwikipedia.orgjst.go.jpnih.gov

FABPs are thought to facilitate the transfer of fatty acids between cellular membranes and target proteins. wikipedia.orgnih.gov They are involved in promoting cellular uptake and intracellular transport of fatty acids, targeting them to specific metabolic pathways, and regulating gene expression. jst.go.jpnih.gov FABPs can transport fatty acids to organelles like peroxisomes, mitochondria, the ER, and the nucleus. wikipedia.org In the nucleus, FABPs can modulate the activity of nuclear receptors involved in transcriptional regulation, influencing gene expression related to lipid metabolism. wikipedia.orgcell-stress.com

There are ten isoforms of FABPs in humans, with distinct tissue expression patterns, although no FABP is exclusively found in a single tissue. mdpi.com Examples include heart-type FABP (FABP3), which is highly expressed in skeletal muscle and the heart and is involved in fatty acid transfer and metabolism in these tissues, and intestinal FABP (FABP2), involved in the absorption of dietary lipids. mdpi.com

Beyond FABPs, fatty acids can interact directly with enzymes involved in their metabolism, such as acyltransferases and lipases, influencing their catalytic activity. They also interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are activated by fatty acids and regulate the transcription of genes involved in lipid metabolism and other cellular processes. cell-stress.comlipidmaps.org The binding affinities of fatty acids to FABPs can vary, influenced by factors such as fatty acid solubility and the specific FABP isoform. acs.org Studies have shown that FABPs can exhibit an attractive interaction for unsaturated fatty acids. acs.org

Fatty Acid Signaling and Regulatory Mechanisms

Fatty Acids as Ligands for Nuclear Receptors (e.g., PPARs, LXR, FXR)

Fatty acids and their derivatives act as endogenous ligands for several members of the nuclear receptor superfamily, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR). These nuclear receptors are ligand-activated transcription factors that play crucial roles in regulating gene expression in response to nutritional and physiological stimuli.

PPARs, LXR, and FXR are classified as metabolic sensors that bind to substrate and end-product molecules of metabolic pathways, such as lipids and fatty acids. Upon binding their specific fatty acid ligands, these receptors undergo conformational changes that facilitate their interaction with DNA and other proteins, ultimately modulating gene transcription.

There are three main isoforms of PPARs: PPARα, PPARβ/δ, and PPARγ. All three isoforms can be activated by fatty acids, with long-chain polyunsaturated fatty acids (PUFAs) often exhibiting a greater binding affinity compared to saturated fatty acids. PPARα is highly expressed in metabolically active tissues like the liver, kidney, heart, skeletal muscle, and brown fat, and its natural ligands include long-chain unsaturated fatty acids such as arachidonic acid, linoleic acid, and oleic acid, although saturated fatty acids like palmitic acid can also act as ligands. PPARγ is expressed in various tissues including adipose tissue, muscle, and macrophages and can be activated by unsaturated fatty acids, eicosanoids, and oxidized LDL components. FXR is activated by PUFAs and plays a role in hepatic bile acid clearance. While LXRs are primarily known as receptors for oxysterols, their role as fatty acid sensors has been a subject of investigation, with some studies suggesting that unsaturated fatty acids can influence LXR activity.

Transcriptional Regulation of Metabolic Genes by Fatty Acid-Activated Receptors

Activation of nuclear receptors by fatty acids leads to the transcriptional regulation of a broad spectrum of genes, particularly those involved in metabolic processes. This regulation can involve both the activation (transactivation) and repression (transrepression) of gene expression.

PPARα, upon ligand binding, heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, activation, and β-oxidation, as well as ketogenesis. For example, PPARα regulates genes involved in fatty acid transport, binding proteins, acyl-CoA synthesis, and mitochondrial and peroxisomal fatty acid oxidation. This role of PPARα is crucial for maintaining lipid homeostasis, especially during fasting, by promoting the use of fatty acids as an energy source.

PPARγ is a key regulator of genes involved in lipid metabolism, adipocyte differentiation, and glucose homeostasis. Its target genes include those involved in lipid storage in adipocytes and the reverse cholesterol pathway. PPARγ also plays a role in decreasing inflammation.

FXR, which heterodimerizes with RXR, primarily activates the transcription of genes involved in bile acid metabolism. It is highly expressed in the intestine and liver.

LXRs, which also form heterodimers with RXR, are involved in fatty acid synthesis, bile acid synthesis, and reverse cholesterol transport. Unsaturated fatty acids have been shown to increase the expression of LXRα in some contexts. LXRs activate the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenic genes, highlighting a link between cholesterol and fatty acid metabolism regulation by these receptors.

Beyond direct transactivation, PPARs and LXRs can also negatively regulate gene expression by interfering with the activity of other transcription factors, such as NFκB, contributing to anti-inflammatory effects.

Co-activator and Co-repressor Interactions

The transcriptional activity of nuclear receptors, including PPARs, LXRs, and FXR, is finely tuned by their interaction with co-activator and co-repressor proteins. Upon ligand binding, nuclear receptors undergo conformational changes that facilitate the exchange of co-repressor complexes for co-activator complexes at target gene promoters.

Co-activators are proteins that enhance gene transcription by recruiting components of the transcriptional machinery and modifying chromatin structure. For example, ligand-activated PPARα recruits co-activators to activate genes involved in fatty acid metabolism.

Co-repressors, on the other hand, inhibit gene transcription by recruiting histone deacetylases (HDACs) and stabilizing condensed chromatin structures. In the absence of a ligand or upon binding of an antagonist, nuclear receptors tend to associate with co-repressor complexes.

The interaction between nuclear receptors and co-regulators is dynamic and context-dependent, allowing for a flexible response to varying metabolic signals. For instance, the co-repressor complex containing GPS2 and NCOR can synergistically interact with PPARα, potentially potentiating its repressive function on certain genes, such as those involved in fatty acid oxidation. Conversely, some co-regulators like TBL1 and TBLR1 can function as context-dependent co-activators for PPARα in hepatocytes. The balance between co-activator and co-repressor recruitment is crucial for determining the ultimate transcriptional outcome of fatty acid binding to nuclear receptors.

Fatty Acid-Derived Lipid Mediators and Their Receptor Systems

Fatty acids, particularly polyunsaturated fatty acids (PUFAs), serve as precursors for a diverse array of potent signaling molecules known as lipid mediators. These molecules are produced locally in response to various stimuli and exert their effects by binding to specific receptor systems, often G-protein coupled receptors (GPCRs). Lipid mediators play critical roles in regulating inflammation, immunity, vascular function, and other physiological processes.

Eicosanoids (Prostaglandins, Leukotrienes, Thromboxanes) Biosynthesis and Receptor Signaling

Eicosanoids are a major class of lipid mediators derived primarily from 20-carbon PUFAs, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and dihomo-gamma-linolenic acid (DGLA). The biosynthesis of eicosanoids occurs through enzymatic oxidation pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.

The two main pathways for eicosanoid synthesis are the cyclic and linear pathways. The cyclic pathway, initiated by prostaglandin (B15479496) G/H synthase (PTGS), also known as cyclooxygenase (COX-1 and COX-2), leads to the synthesis of prostaglandins (B1171923) (PGs) and thromboxanes (TXs). COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then further metabolized by specific synthases into various prostaglandins (e.g., PGE2, PGD2, PGF2α, PGI2/prostacyclin) and thromboxane (B8750289) A2 (TXA2).

The linear pathway, initiated by lipoxygenases (LOXs), leads to the synthesis of leukotrienes (LTs). For example, ALOX5 catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), which is then converted to other leukotrienes like LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).

Eicosanoids primarily function locally at the site of synthesis through receptor-mediated signaling pathways. Their receptors are predominantly G-protein coupled receptors (GPCRs) located on the cell surface. Different eicosanoids bind to specific receptor subtypes:

Prostaglandins bind to DP, EP, FP, and IP receptors.

Thromboxanes bind to TP receptors.

Leukotrienes bind to BLT and CysLT receptors.

Binding of eicosanoids to their cognate GPCRs triggers intracellular signaling cascades that mediate diverse physiological effects, including inflammation, pain perception, fever, regulation of blood pressure, and smooth muscle contraction.

Endocannabinoids (Anandamide, 2-AG) Synthesis, Degradation, and Receptor Activation

Endocannabinoids are endogenous lipid mediators derived from fatty acids that are part of the endocannabinoid system (ECS). The two best-studied endocannabinoids are anandamide (B1667382) (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). Unlike classical neurotransmitters, endocannabinoids are synthesized on demand from membrane phospholipids (B1166683) in postsynaptic neurons.

Anandamide synthesis primarily involves the transfer of arachidonic acid from phosphatidylcholine to phosphatidylethanolamine (B1630911) to form N-arachidonoylphosphatidylethanolamine (NAPE), which is then cleaved by NAPE-specific phospholipase D (NAPE-PLD) to release anandamide. Other pathways for anandamide synthesis also exist.

2-AG is primarily synthesized from diacylglycerol (DAG) by the action of diacylglycerol lipases (DAGL-α and DAGL-β). DAG can be generated from the hydrolysis of phosphoinositides or phosphatidic acid.

Endocannabinoids are released into the extracellular space and primarily act as retrograde messengers, traveling back across the synapse to bind to cannabinoid receptors located on presynaptic terminals. The main cannabinoid receptors are CB1 and CB2, both of which are GPCRs. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more abundant in the peripheral nervous system and immune cells.

Anandamide is considered a low-efficacy agonist at CB1 and a very low-efficacy agonist at CB2 receptors, while 2-AG is a high-efficacy agonist for both receptors. Activation of CB1 receptors typically leads to the inhibition of neurotransmitter release.

Endocannabinoid signaling is terminated by their uptake into cells and subsequent enzymatic degradation. The primary enzyme responsible for anandamide degradation is fatty acid amide hydrolase (FAAH), which hydrolyzes anandamide into arachidonic acid and ethanolamine. 2-AG is primarily degraded by monoacylglycerol lipase (B570770) (MGL) into arachidonic acid and glycerol (B35011). Other enzymes like COX-2 and N-acylethanolamine-hydrolyzing acid amidase (NAAA) can also contribute to endocannabinoid metabolism.

Specialized Pro-Resolving Mediators (Resolvins, Protectins, Maresins) and Anti-Inflammatory Actions

Specialized Pro-Resolving Mediators (SPMs) are a family of lipid mediators derived from omega-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). SPMs are actively synthesized during the resolution phase of inflammation and play a crucial role in actively resolving the inflammatory response and promoting tissue homeostasis. Key classes of SPMs include resolvins, protectins, and maresins. Lipoxins, derived from omega-6 AA, are also considered SPMs.

SPMs are biosynthesized via enzymatic pathways involving lipoxygenases (LOXs) and cyclooxygenase-2 (COX-2), often in a transcellular manner involving different cell types. For example, D-series resolvins, protectins, and maresins are derived from DHA, while E-series resolvins are derived from EPA. Aspirin-triggered forms of resolvins also exist, synthesized via aspirin-acetylated COX-2.

SPMs exert potent anti-inflammatory and pro-resolving actions through binding to specific receptors, which are primarily G-protein coupled receptors (GPCRs). Examples of SPM receptors include FPR2/ALX, GPR32, GPR18, GPR84, GPR120, and RORα. Multiple SPMs can share the same receptors. SPMs can also function as positive allosteric modulators of certain receptors, such as the prostaglandin E2 receptor subtype 4 (EP4), enhancing its anti-inflammatory and pro-resolving signaling.

Direct Modulation of Enzyme Activities by Fatty Acids (e.g., Protein Kinase C)

Fatty acids can directly influence the activity of various enzymes, thereby impacting downstream signaling cascades and metabolic pathways. While Protein Kinase C (PKC) is a well-known example of an enzyme that can be modulated by lipids, including some fatty acids, research also highlights the direct interaction of fatty acids with other enzymatic classes. For instance, certain long-chain free fatty acids, such as myristic, oleic, and linoleic acids, have been shown to bind to SIRT6, a histone deacetylase, leading to a significant increase in its activity towards H3K9ac. frontiersin.org This direct modulation of SIRT6 by fatty acids exemplifies how these lipids can directly alter enzymatic function, impacting processes like histone deacetylation and subsequent gene expression. frontiersin.org

Fatty Acid-Mediated Epigenetic Modifications

Fatty acids play a significant role in modulating epigenetic modifications, including histone acetylation, histone methylation, and DNA methylation. These modifications, which alter chromatin structure and gene expression without changing the underlying DNA sequence, are influenced by the availability of key metabolites derived from fatty acid metabolism. researchgate.nettandfonline.commdpi.comresearchgate.net

Histone Acetylation and Methylation Influenced by Fatty Acid Metabolism

Histone acetylation, a crucial epigenetic mark associated with active gene transcription, is directly linked to the cellular availability of acetyl-CoA. researchgate.netnih.govpnas.org Fatty acid oxidation is a significant source of acetyl-CoA, which can be transported to the nucleus and utilized by histone acetyltransferases (HATs) to acetylate lysine (B10760008) residues on histones. frontiersin.orgresearchgate.netnih.govpnas.orglife-science-alliance.orgbiorxiv.orgplos.org Studies using 13C-carbon tracing have demonstrated that a substantial portion, up to 90% on certain histone lysines like H3K9ac, of histone acetylation can be derived from fatty acid carbon, even in the presence of excess glucose. frontiersin.orgnih.gov This highlights the prominent role of lipid-derived acetyl-CoA in shaping the histone acetylation landscape. Conversely, inhibiting fatty acid synthesis by reducing the activity of enzymes like acetyl-CoA carboxylase (ACC1) can lead to increased histone hyperacetylation, as both processes compete for the same acetyl-CoA pool. frontiersin.orgnih.govbiorxiv.orgplos.org

Fatty acid metabolism also influences histone methylation, although the mechanisms are less directly linked to fatty acid-derived metabolites than acetylation. Histone methylation patterns can be indirectly affected by the metabolic state of the cell, which is influenced by fatty acid availability and metabolism. researchgate.netresearchgate.net The interplay between different epigenetic marks means that changes in histone acetylation driven by fatty acids can also impact histone methylation profiles. spandidos-publications.com

DNA Methylation Modulations

Fatty acids, particularly polyunsaturated fatty acids (PUFAs), have been shown to modulate DNA methylation patterns. researchgate.netnih.govfrontiersin.orgtandfonline.comtandfonline.com These changes in DNA methylation can influence gene silencing and are implicated in various physiological and pathological processes. researchgate.netnih.gov The mechanisms by which fatty acids affect DNA methylation are still being elucidated but may involve altering the activity of DNA methyltransferases (DNMTs), enzymes that add methyl groups to DNA, and Ten-Eleven Translocation (TET) enzymes, which are involved in DNA demethylation. researchgate.netnih.gov For example, increased fatty acid beta-oxidation might increase the levels of alpha-ketoglutarate, a co-factor for TET enzymes, potentially leading to DNA demethylation. nih.gov Research indicates that specific fatty acids, such as arachidonic acid, oleic acid, elaidic acid, and palmitic acid, can elicit changes in DNA methylation in experimental models. frontiersin.org

Fatty Acid Sensing and Signaling Pathways (e.g., GPR40, GPR120)

Fatty acids act as ligands for a family of G protein-coupled receptors (GPCRs), serving as dedicated sensors for extracellular fatty acid levels. Among the most well-characterized are GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4). mdpi.comopenaccessjournals.combiomolther.orgfrontiersin.orgguidetopharmacology.orgnih.gov

GPR40 is predominantly expressed in pancreatic beta cells and certain tissues in the gastrointestinal tract. spandidos-publications.comscbt.comwikipathways.org It is activated by medium- and long-chain fatty acids and plays a significant role in glucose-induced insulin (B600854) secretion. openaccessjournals.comscbt.comwikipathways.orgnih.gov Activation of GPR40 by fatty acids triggers intracellular signaling cascades, including the Gq/11 protein pathway, leading to increased intracellular calcium levels and subsequent insulin release. spandidos-publications.comscbt.comwikipathways.org

GPR120 is activated by unsaturated medium- to long-chain fatty acids, including omega-3 fatty acids like DHA and EPA. mdpi.combiomolther.orgcaymanchem.comfrontiersin.orgnih.gov It is expressed in various tissues, including adipocytes, macrophages, and enteroendocrine cells. mdpi.comcaymanchem.comnih.gov GPR120 signaling is involved in diverse functions, including promoting anti-inflammatory responses, enhancing insulin sensitivity, and regulating incretin (B1656795) hormone secretion (like GLP-1) from intestinal cells. mdpi.combiomolther.orgcaymanchem.comfrontiersin.orgnih.gov The anti-inflammatory effects of GPR120 activation are mediated, in part, through the recruitment of beta-arrestin 2, which inhibits inflammatory signaling pathways. caymanchem.comnih.gov

These receptors represent key nodes in fatty acid signaling, translating the presence of specific fatty acids into intracellular responses that impact metabolic and inflammatory processes.

Regulation of Gene Expression by Fatty Acid Responsive Elements (SREBP, ChREBP)

Fatty acids significantly influence gene expression by modulating the activity and abundance of key transcription factors that bind to specific fatty acid responsive elements in gene promoters. Two prominent families of transcription factors regulated by fatty acids are Sterol Regulatory Element-Binding Proteins (SREBPs) and Carbohydrate Responsive Element-Binding Protein (ChREBP). guidetopharmacology.orgcaymanchem.comfrontiersin.orgfoodandnutritionresearch.netnih.gov

SREBPs, particularly SREBP-1c, are master regulators of genes involved in fatty acid and triglyceride synthesis. nih.govnih.govkarger.compnas.org SREBP-1c is synthesized as a precursor protein in the endoplasmic reticulum membrane and requires proteolytic cleavage to release its active nuclear form, which then binds to sterol regulatory elements (SREs) and E-box sequences in target gene promoters. nih.govkarger.comnih.gov Fatty acids, especially polyunsaturated fatty acids (PUFAs), can suppress lipogenic gene expression by inhibiting the expression and processing of SREBP-1c. foodandnutritionresearch.netnih.govpnas.orgnih.govnih.gov This can occur through various mechanisms, including antagonizing the activation of LXR (Liver X Receptor), which typically induces SREBP-1c expression. nih.govpnas.org

ChREBP, often in partnership with Max-like factor X (MLX), is a key transcription factor that regulates glycolytic and lipogenic genes in response to glucose. foodandnutritionresearch.netnih.govpnas.orgfrontiersin.orgplos.org While primarily glucose-regulated, fatty acids can also influence ChREBP activity and nuclear abundance. foodandnutritionresearch.netfrontiersin.org PUFAs, for instance, can repress the expression of glycolytic and lipogenic genes by suppressing MLX nuclear abundance, thereby interfering with ChREBP/MLX heterodimer function. foodandnutritionresearch.net ChREBP binds to carbohydrate responsive elements (ChoRE) in the promoters of target genes, coordinating the conversion of glucose into fatty acids. pnas.orgfrontiersin.org

Analytical and Methodological Approaches in Fatty Acid Research

Advanced Chromatographic Techniques for Fatty Acid Profiling

Chromatographic techniques are fundamental for separating complex mixtures of fatty acids and lipids before detection and analysis. mdpi.comresearchgate.netmuni.cz The choice of chromatographic method depends on the specific class of fatty acids or lipids being analyzed and the desired level of detail. aocs.orgresearchgate.netnih.gov Advanced chromatographic approaches, often coupled with mass spectrometry, enable comprehensive profiling of fatty acid compositions in various biological and environmental samples. mdpi.commdpi.comresearchgate.netmuni.czdiva-portal.orgnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAME)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly effective technique for the analysis of fatty acids, particularly when they are converted into more volatile derivatives, such as fatty acid methyl esters (FAME). capes.gov.brnih.govmdpi.commdpi.comaocs.orgresearchgate.netnih.govresearchgate.nettandfonline.comscioninstruments.comnih.govresearchgate.netmdpi.com This derivatization step is essential for GC analysis as it increases the volatility of fatty acids, allowing for better separation on the GC column. tandfonline.com FAME analysis by GC-MS is a common method for identifying and quantifying the fatty acid composition of a sample. scioninstruments.com

The process typically involves extracting fatty acids from the sample and then converting them into FAME through esterification. scioninstruments.com These FAME derivatives are then injected into the GC system, where they are separated based on their chemical properties as they travel through a capillary column. scioninstruments.com The separated FAMEs are then detected and identified by the mass spectrometer. scioninstruments.com GC-MS offers high resolution and sensitivity, making it suitable for separating and identifying individual fatty acids within a complex mixture. scioninstruments.comnih.gov Capillary columns with various stationary phases, such as nonpolar or highly polar phases, are selected based on the sample composition and the need to separate fatty acids of different chain lengths and degrees of unsaturation, as well as positional and geometric isomers. mdpi.comlipidmaps.orgucdavis.edu High-resolution capillary GC columns can facilitate the observation of a large number of FAMEs in a single analysis. nih.gov

GC-MS with electron ionization (EI) is frequently used for FAME analysis. researchgate.netresearchgate.net While GC coupled with flame ionization detection (GC-FID) has been traditionally used for quantitative analysis, GC-MS offers the advantage of providing structural confirmation of analytes, which is particularly useful in complex biological samples where interfering compounds may be present. nih.govresearchgate.net Quantitative performance of GC-MS can compare satisfactorily with GC-FID, especially when using methods like single ion monitoring (SIM). nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Lipids and Derivatized Fatty Acids

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a broader range of lipids, including intact complex lipids and both derivatized and underivatized fatty acids. mdpi.commdpi.comaocs.orgresearchgate.netnih.govdiva-portal.orggoogle.comresearchgate.netddtjournal.comrsc.org Unlike GC, LC does not require the analytes to be volatile, making it suitable for larger and less volatile lipid molecules like triacylglycerols (TAGs) and phospholipids (B1166683). aocs.orgresearchgate.netnih.gov LC-MS can preserve the structures of intact molecules, including stereospecificity, which can be lost when complex lipids are broken down for GC analysis. aocs.org

LC-MS can be used for the direct analysis of intact lipids, obviating the need for derivatization in some cases. researchgate.net However, for fatty acids, particularly free fatty acids (FFAs), derivatization is often employed to improve ionization efficiency and detection sensitivity, especially with electrospray ionization (ESI). google.comddtjournal.comrsc.org Various derivatization reagents have been developed to enhance the detectability of fatty acids by LC-ESI-MS/MS. google.comddtjournal.comrsc.org For example, derivatization with agents like trimethylsilyldiazomethane (B103560) (TMSD) can significantly improve ionization efficiencies of FFAs in positive ion mode. rsc.org Other derivatization strategies, such as using glycidyltrimethylammonium chloride (GTMAC) or trimethylaminoethyl (TMAE), have been explored for analyzing fatty acids, including polyunsaturated fatty acids (PUFAs), and can sometimes allow for the analysis of free fatty acids in the presence of intact lipids. google.com

LC-MS systems, including high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry, are widely used for lipid analysis. aocs.orggoogle.com Different ionization sources, such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), are coupled with LC to ionize the analytes before they enter the mass spectrometer. aocs.orggoogle.com APCI-MS can be particularly useful for the analysis of thermally unstable polyunsaturated fatty acids. google.com LC-MS/MS, utilizing tandem mass spectrometry, further enhances the specificity and provides structural information through fragmentation patterns. google.comddtjournal.comrsc.org

Supercritical Fluid Chromatography (SFC) in Lipidomics

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.govspringernature.comnih.gov SFC offers a promising alternative for lipidomics and fatty acid analysis, combining features of both gas and liquid chromatography. nih.gov It provides high separation efficiency, low organic solvent consumption, and shorter separation times compared to traditional HPLC. nih.gov SFC is particularly well-suited for the analysis of compounds with middle to low polarities, including various lipid classes. nih.gov

SFC has been successfully applied to the separation of free fatty acids and fatty acid methyl esters. nih.govnih.gov Advantages of SFC for fatty acid analysis include the possibility of using low temperatures, high flow rates, and direct sample infusion. nih.gov SFC coupled with mass spectrometry (SFC-MS) is a powerful combination for lipid profiling. nih.govspringernature.com SFC-MS methods have been developed for the determination of free fatty acids in various matrices, offering good compatibility and detection limits comparable to GC-MS. nih.gov SFC-MS can also provide fragment information of fatty acid residues, improving identification. nih.gov SFC's compatibility with a wide range of detectors, including mass spectrometry, makes it a valuable tool for comprehensive lipidomics. springernature.comnih.gov

Mass Spectrometry-Based Lipidomics for Comprehensive Fatty Acid Analysis

Mass spectrometry (MS) is a central technology in lipidomics, providing unparalleled sensitivity, resolution, and capability for structural characterization and quantification of lipid molecules, including fatty acids. creative-proteomics.comnih.gov MS-based lipidomics enables comprehensive profiling of the lipidome, offering insights into the composition, structure, and biological functions of lipids. creative-proteomics.comnih.gov Coupled with chromatographic separation techniques, MS allows for the identification and quantification of a vast array of fatty acid species and complex lipids in biological systems. nih.govrsc.orgrsc.orgbiorxiv.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², is a crucial technique for obtaining detailed structural information about fatty acids and other lipids. creative-proteomics.comnih.gov After ions are generated from the sample, in MS/MS, specific ions (precursor ions) are selected and then fragmented in a collision cell. acs.org The resulting fragment ions are then analyzed in a second mass analyzer, producing a fragmentation spectrum. acs.org This spectrum provides a "fingerprint" of the molecule, allowing for the elucidation of its structure. creative-proteomics.com

For fatty acids, MS/MS can reveal important structural features such as acyl chain length, the number and position of double bonds, and the presence of modifications like oxidation or hydroxylation. creative-proteomics.comnih.gov Differentiating fatty acid isomers, particularly positional and geometric isomers of unsaturated fatty acids, can be challenging but is critical for understanding their biological roles. nih.gov Advanced MS/MS techniques and fragmentation methods are employed to tackle this challenge. nih.govnih.gov For instance, collision-induced dissociation (CID) is commonly used to fragment lipid ions. ddtjournal.comnih.gov Novel ion activation methods and chemical derivatization approaches, such as Paternò-Büchi reactions or epoxidation, combined with MS/MS, can help pinpoint the location of carbon-carbon double bonds and differentiate cis/trans geometries. nih.govnih.gov Gas-phase charge inversion ion/ion reactions can also promote fragmentation patterns that allow for the localization of double bond positions and differentiation of monounsaturated fatty acid isomers. nih.gov

Quantitative Lipidomics using Internal Standards and Isotope Labeling

Accurate quantification of fatty acids and lipids in complex biological samples is essential for comparative studies and understanding changes in lipid profiles under different conditions. capes.gov.brnih.gov Quantitative lipidomics relies on mass spectrometry combined with appropriate internal standards and calibration methods. capes.gov.brnih.govnih.govlipidmaps.orgresearchgate.net

The use of internal standards is a cornerstone of quantitative MS-based lipidomics. capes.gov.brnih.govlipidmaps.orgresearchgate.net Internal standards are compounds with similar chemical and physical properties to the target analytes but are isotopically labeled or otherwise distinguishable by MS. nih.govlipidmaps.orgresearchgate.net They are added to samples at known concentrations before sample preparation and analysis. nih.govlipidmaps.orgresearchgate.net Isotope-labeled internal standards, such as deuterated fatty acids, are particularly valuable because they behave similarly to their endogenous counterparts throughout the extraction, derivatization (if applicable), and analysis process, compensating for potential losses or variations. capes.gov.brnih.govlipidmaps.orgresearchgate.net

Imaging Mass Spectrometry for Spatial Lipid Distribution

Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging MS, is a powerful technique for visualizing the spatial distribution of molecules, including fatty acids and other lipids, within tissues in a single experiment. rsc.org This method involves coating a tissue slice with a matrix molecule and then raster scanning it with laser pulses. rsc.org The ions generated from each pixel point are analyzed by mass spectrometry to create ion distribution maps of biomolecules. rsc.org

IMS is indispensable for capturing the spatial diversity of fatty acids, as different fatty acid species can localize in distinct regions within tissues. mdpi.com For instance, studies have shown that docosahexaenoic acid localizes in gray matter, while oleic acid is found in white matter. mdpi.com Traditional chemical imaging techniques like immunohistochemistry and fluorescent dye staining can reveal the localization of lipid alkyl chains, but their ability to image individual lipid species is limited due to the lack of specific antibodies for every single lipid. rsc.org

Recent advancements in MALDI-IMS, such as dual polarity imaging on the same pixel points, allow for the detection of a wide range of lipid species, including fatty acids, phospholipids, and sphingolipids, providing more comprehensive spatial information. rsc.org On-tissue chemical derivatization methods have also been developed to enhance the detection sensitivity of fatty acids in IMS, achieving significant improvements over traditional negative ion mode analysis. mdpi.com This enhanced sensitivity allows for the observation of subtle changes in fatty acid distribution, such as the depletion of oleic acid in specific brain regions in Alzheimer's disease models. mdpi.com IMS has been applied to study lipid distribution in various biological samples, including rat small intestine and Daphnia magna tissues, revealing tissue-specific lipid profiles. rsc.orgresearchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fatty Acid Structural Biology

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool employed in fatty acid research for structural elucidation, qualitative analysis, and quantitative determination of fatty acids and complex lipid mixtures. High-resolution NMR techniques, including ¹H-, ¹³C-, and ³¹P-NMR, are successfully used for structural and analytical investigations of unsaturated lipids. nih.gov

NMR allows for the detailed study of the composition of oils and lipids. creative-biostructure.com Specifically, ¹³C NMR is a powerful method for determining the positional distribution of different fatty acid types on the glycerol (B35011) backbone of triglycerides, based on the distinct chemical shifts of carbonyl signals. creative-biostructure.com ¹H NMR is commonly used to identify and quantify oxidation products in lipids, such as hydroperoxides and aldehydes, by analyzing their characteristic chemical shifts. creative-biostructure.com

While NMR is a non-destructive method and does not require specific standards for quantification compared to some chromatographic methods, its sensitivity is generally lower than mass spectrometry. nih.gov Additionally, ¹H-NMR spectra of complex lipid mixtures can suffer from overlapping signals, and the low natural abundance of ¹³C can be a limitation. nih.gov Despite these challenges, NMR remains valuable for obtaining detailed structural information and quantifying components in complex lipid samples. creative-biostructure.commdpi.com Solid-state NMR is particularly useful for studying proteins in lipid bilayers, contributing to the structural biology of membrane proteins that interact with lipids. rsc.org

Stable Isotope Tracing and Flux Analysis in Fatty Acid Metabolism

Stable isotope tracing is a gold-standard method for studying the metabolism of lipids and lipoproteins in humans and other biological systems. bioscientifica.comcreative-proteomics.com This technique involves labeling molecules with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) to act as tracers, allowing researchers to track the movement of atoms through metabolic pathways. bioscientifica.comcreative-proteomics.comnih.gov By measuring the incorporation of these isotopic labels into downstream metabolites using techniques like mass spectrometry, the activity and flux of various metabolic pathways can be determined. creative-proteomics.comnih.gov

Metabolic flux analysis (MFA) utilizes stable isotope tracing data to quantify intracellular reaction rates, providing a dynamic understanding of metabolism. creative-proteomics.combiorxiv.org Unlike metabolomics, which offers a snapshot of metabolite levels, fluxomics aims to quantify the rates at which metabolites are produced and consumed. creative-proteomics.combiorxiv.org Stable isotope tracing enables the measurement of fatty acid flux and oxidation, hepatic fatty acid synthesis, and the relative contributions of de novo synthesis and uptake to cellular fatty acid pools. bioscientifica.comnih.govresearchgate.net

¹³C and ²H Labeling Strategies for De Novo Synthesis and Oxidation Pathways

¹³C and ²H labeling strategies are commonly employed to investigate fatty acid de novo synthesis and oxidation pathways. acs.orgmetsol.com For studying de novo lipogenesis, ¹³C-labeled substrates such as [U-¹³C]glucose or ¹³C-acetate are used. nih.govnih.govresearchgate.netnih.gov Glucose is metabolized through glycolysis and the TCA cycle, generating labeled acetyl-CoA, the primary two-carbon donor for fatty acid synthesis. nih.govresearchgate.net By tracing the incorporation of ¹³C into fatty acids, the rate of synthesis can be quantified. nih.govresearchgate.net The labeling patterns in fatty acids derived from different ¹³C-labeled precursors can also provide insights into the relative contributions of various carbon sources to lipogenesis. nih.govresearchgate.net For example, the emergence of ¹³C-labeled fatty acids from 5-(amine)-¹³C-glutamine indicates reductive glutamine metabolism contributing to fatty acid synthesis. nih.gov

Deuterium (²H) labeling is particularly useful for measuring fatty acid oxidation. bioscientifica.combiorxiv.org Deuterium labels are removed from fatty acids during β-oxidation and the TCA cycle, eventually appearing in body water. biorxiv.org This allows for the quantification of fatty acid oxidation rates by measuring the enrichment of ²H in body water. biorxiv.org Compared to ¹³C breath tests for oxidation, ²H labeling can offer advantages, such as eliminating the need for frequent sampling and measurement of VCO₂ in some applications. biorxiv.org Site-specific ¹³C and ²H labeling of fatty acids like linoleic acid are also used to study specific enzymatic reactions and their mechanisms. creative-proteomics.com

Metabolomic Flux Analysis Pipelines

Metabolomic flux analysis pipelines integrate stable isotope tracing experiments with analytical techniques, typically mass spectrometry (GC-MS or LC-MS), and computational modeling to quantify metabolic fluxes. nih.govnih.govbiorxiv.org These pipelines involve experimental design, isotopic labeling of cells or organisms, sample preparation to extract metabolites, and mass spectrometric analysis to measure the isotopic enrichment of metabolites. creative-proteomics.comnih.govbiorxiv.org

The data obtained from mass spectrometry, which includes the mass isotopomer distributions (MIDs) of labeled metabolites, are then used in computational models of metabolic networks to estimate reaction fluxes. biorxiv.org These models account for the stoichiometry of reactions and the fate of isotopes through the network. biorxiv.org Recent advancements include the development of semi-automated pipelines that integrate tracer-based LC-MS raw data processing with atomically resolved metabolic networks for genome-scale metabolic flux analysis. biorxiv.org These pipelines provide a systematic approach for understanding the dynamic nature of fatty acid metabolism and its regulation in various biological contexts, including disease states like cancer. creative-proteomics.comchemie-brunschwig.chabcam.com

Biochemical and Cell-Based Assays for Fatty Acid Metabolism

Biochemical and cell-based assays are essential tools for studying specific aspects of fatty acid metabolism, including enzyme activities and cellular processes like fatty acid uptake and oxidation. caymanchem.compromega.com Biochemical assays typically measure the activity of enzymes involved in fatty acid synthesis, elongation, desaturation, and oxidation, often by quantifying the conversion of a substrate to a product. promega.com Cell-based assays, on the other hand, analyze metabolic pathways and their effects on cellular behavior, sometimes utilizing fluorescent probes or other indicators. promega.commdpi.com

These assays are adaptable to various biological samples, including cultured cells, tissues, and biological fluids. cambridge.org They provide quantitative data and can be used for screening inhibitors of specific metabolic processes. mdpi.com

Enzyme Activity Assays (e.g., ACC, FAS, SCD, CPT)

Enzyme activity assays are crucial for understanding the regulation of fatty acid metabolism at the enzymatic level. Key enzymes involved in fatty acid synthesis include Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). ijbs.comassaygenie.comtrjfas.org ACC catalyzes the rate-limiting step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA. trjfas.org FAS is a multifunctional enzyme that synthesizes saturated fatty acids from acetyl-CoA and malonyl-CoA. trjfas.org Stearoyl-CoA Desaturase (SCD) introduces double bonds into fatty acids, producing monounsaturated fatty acids. ijbs.comtrjfas.org

Enzymes involved in fatty acid oxidation include Carnitine Palmitoyltransferase I (CPT-I), which is often considered a rate-limiting enzyme for mitochondrial β-oxidation, transporting long-chain fatty acids into the mitochondria. ijbs.comtrjfas.org Fatty acid oxidase (FAO) is another enzyme involved in fatty acid oxidation. assaygenie.com

Table: Key Enzymes in Fatty Acid Metabolism and Their Roles

EnzymeRole in Fatty Acid Metabolism
Acetyl-CoA Carboxylase (ACC)Catalyzes the rate-limiting step of fatty acid synthesis (acetyl-CoA to malonyl-CoA). trjfas.org
Fatty Acid Synthase (FAS)Synthesizes saturated fatty acids from acetyl-CoA and malonyl-CoA. trjfas.org
Stearoyl-CoA Desaturase (SCD)Introduces double bonds into fatty acids to produce monounsaturated fatty acids. ijbs.comtrjfas.org
Carnitine Palmitoyltransferase I (CPT-I)Transports long-chain fatty acids into mitochondria for β-oxidation. ijbs.comtrjfas.org

Fatty Acid Uptake and Oxidation Assays in Cells and Tissues

Understanding how cells and tissues take up and metabolize fatty acids is crucial in lipid research. Fatty acid uptake is the process by which fatty acids traverse the plasma membrane to enter the cell, a process dependent on fatty acid transporters (FATP) moleculardevices.com. Pathologically increased intracellular fatty acid concentrations are linked to various conditions, including insulin (B600854) desensitization, Type 2 diabetes, obesity, and cardiovascular disease moleculardevices.com.

Several methods exist for measuring fatty acid uptake rates in cultured cells and primary adipocytes. These include the use of radio- and fluorescently labeled fatty acids berkeley.edu. Radiolabeled fatty acids, such as ³H- and ¹⁴C-labeled fatty acids, are commonly used and are suitable for both cultured and primary adipocytes berkeley.edu.

Fluorescence-based protocols offer alternatives to traditional radioactivity-based methods, which often require cell lysis and processing at low temperatures, making them less suitable for high-throughput screening (HTS) moleculardevices.com. Kits utilizing fluorescent fatty acid analogs, such as dodecanoic acid fluorescent fatty acid substrate, allow for the evaluation of cellular fatty acid uptake ability by measuring fluorescence intensity using instruments like fluorescence microscopes, flow cytometers, and plate readers abcam.comdojindo.com. Some kits also include a quenching buffer to eliminate the fluorescence of extracellular fatty acid analogs, simplifying the measurement of actual uptake without extensive washing steps dojindo.com. For instance, the QBT™ Fatty Acid Uptake Assay is a homogeneous fluorescent assay providing real-time uptake kinetics, well-suited for HTS applications moleculardevices.com. Studies using fluorescent BODIPY analogs have shown that differentiated 3T3-L1 adipocytes exhibit uptake and accumulation of the analog in lipid droplets, while undifferentiated fibroblasts do not moleculardevices.com.

Fatty acid oxidation (FAO), also known as beta-oxidation, is the primary pathway for fatty acid decomposition in the body, providing a significant amount of energy elabscience.comassaygenie.com. This mitochondrial process converts fatty acids to acetyl-CoA, producing FADH₂ and NADH assaygenie.com. Methods for measuring FAO rates in cultured cells and animal tissues often utilize radiolabeled palmitate nih.govresearchgate.net. A simple method involves using radiolabeled palmitate, common laboratory reagents, and standard supplies, applicable to cultured cancer cells and both malignant and nontransformed animal tissues nih.gov. FAO assay kits are also available, employing colorimetric methods to measure FAO activity in cells and tissues elabscience.comassaygenie.com. These kits often utilize substrates like Octanoyl-CoA, enabling sensitive and accurate detection assaygenie.com. Recently, fluorescence-based probes have been developed for detecting FAO activity in cells and tissues. These probes act as FAO substrates and form a reactive quinone methide (QM) upon metabolic reactions, which can be captured by intracellular proteins and subsequently labeled with a fluorophore for fluorescence analysis nih.gov. This approach allows for the detection of FAO activity changes induced by chemical modulators and can be used for fluorescence imaging of FAO in tissues like mouse liver nih.gov.

Genetic and Genomic Approaches in Fatty Acid Research

Genetic and genomic approaches are powerful tools for unraveling the complex regulation of fatty acid metabolism and identifying genes and pathways involved. These methods provide insights into the genetic architecture of fatty acid composition and allow for targeted modifications. nih.govd-nb.info

CRISPR/Cas9 for Gene Editing of Fatty Acid Metabolic Enzymes

CRISPR/Cas9 is a versatile genome-editing tool that allows for precise targeting and modification of genes, including those involved in fatty acid metabolism. chalmers.seresearchgate.net This technology enables researchers to easily and quickly edit the genome by using a guide RNA (gRNA) molecule to direct the Cas9 enzyme to a specific DNA sequence. chalmers.se

CRISPR/Cas9 has been exploited to modify fatty acid profiles in various organisms, particularly in plants, to improve oil quality and content. researchgate.netmdpi.com For example, in Brassica napus (rapeseed), CRISPR/Cas9-mediated editing of the BnFAD2 and BnFAE1 genes significantly increased oleic acid content while reducing erucic acid levels. mdpi.com Similarly, in soybean, CRISPR/Cas9 has been used to knock out genes like FAD2 and FATB to develop varieties with high oleic acid content. frontiersin.org The technology has also been applied to target SEED FATTY ACID REDUCER (SFAR) genes in soybean, resulting in a significant increase in seed fatty acid content. nih.gov

Beyond simple gene knockout, CRISPR/Cas9-based methods can be used for more nuanced control of gene expression. The catalytically deactivated form of Cas9 (dCas9) can be fused with transcription factors to fine-tune the expression of genes involved in lipid biogenesis. chalmers.se Furthermore, dCas9 can be used as a carrier for epigenetic modifications, such as methylation or demethylation, to regulate lipid gene expression. researchgate.netfrontiersin.org Base editing, a CRISPR/Cas9-based technique, allows for precise single-nucleotide changes, which can be used to weaken protein function and alter lipid composition with potentially less severe phenotypes than complete knockouts. researchgate.netfrontiersin.org

Transcriptomics (RNA-Seq) and Proteomics for Fatty Acid-Related Gene/Protein Expression

Transcriptomics, often utilizing RNA sequencing (RNA-Seq), allows for the comprehensive analysis of gene expression profiles related to fatty acid metabolism. By comparing the transcriptomes of organisms or tissues with different fatty acid compositions or under varying conditions, researchers can identify differentially expressed genes (DEGs) involved in fatty acid synthesis, modification, and degradation. plos.orgnih.govscielo.brashs.orgfrontiersin.org

RNA-Seq has been applied in various species to understand the genetic basis of fatty acid traits. For instance, in Huangshan Black chickens, RNA-Seq of thigh muscle tissue identified DEGs significantly correlated with polyunsaturated fatty acid percentage, enriching pathways related to fatty acid metabolism and unsaturated fatty acid biosynthesis. plos.org In common carp, comparative transcriptomics of intestinal tissue revealed DEGs associated with growth and unsaturated fatty acid content in muscle. nih.gov Transcriptomic analysis of developing soybean seeds has identified genes and pathways related to unsaturated fatty acid metabolism, highlighting crucial periods in the formation of fatty acid profiles. frontiersin.org Similarly, RNA-Seq of Acer truncatum seeds has revealed candidate genes and regulatory networks involved in oil biosynthesis and fatty acid metabolism. ashs.org

Proteomics complements transcriptomics by providing insights into the protein landscape of fatty acid metabolism. This approach involves identifying and quantifying proteins expressed in cells or tissues, allowing researchers to understand how changes in gene expression translate into altered protein levels and enzymatic activities. plos.orgnih.govfrontiersin.orgdovepress.com

Comparative proteomics has been used to investigate the impact of various conditions on fatty acid metabolism. For example, a study using comparative proteomics in cardiomyocytes revealed that chronic hypoxia upregulates proteins involved in fatty acid metabolism, particularly in mitochondrial fatty acid degradation, suggesting a role in myocardial adaptation to hypoxic injury. plos.orgnih.gov Proteomics has also been applied to study the effects of a high-fat diet on cardiovascular protein expression in mice, identifying differentially expressed proteins mainly related to lipid metabolism. dovepress.com In the microalga Nannochloropsis oculata, comparative proteomics revealed differences in the expression of key enzymes associated with fatty acid, triacylglycerol (TAG), and eicosapentaenoic acid (EPA) synthesis in a mutant strain with enhanced EPA production, suggesting alternative channeling pathways. frontiersin.org

Knockout and Transgenic Animal Models for Fatty Acid Research

Animal models, particularly knockout and transgenic mice, are invaluable tools for studying the in vivo roles of genes and pathways involved in fatty acid metabolism and their impact on health and disease. nih.govllmt.orgcabidigitallibrary.orgnih.govplos.orgoup.comijbs.comresearchgate.netnih.govresearchgate.net

Knockout mouse models, where a specific gene is inactivated, can reveal the physiological consequences of losing the function of a fatty acid metabolic enzyme or protein. For example, knockout models for various mitochondrial fatty acid β-oxidation disorders have been developed, exhibiting phenotypes representative of human diseases, such as hepatic steatosis, myocyte necrosis, hypoglycemia, and cold intolerance. oup.comresearchgate.net Studies on fatty acid desaturase 1 (Fads1) knockout mice showed that these mice were leaner, had improved glycemic control, and decreased development of atheromatous plaque, suggesting Fads1 as a potential therapeutic target for metabolic diseases. researchgate.net Albumin knockout mice have been shown to exhibit reduced plasma free fatty acid concentration and enhanced insulin sensitivity, highlighting the role of albumin in lipid metabolism and glucose homeostasis. nih.gov Knockout of the Elovl4 gene, involved in very long-chain fatty acid synthesis, in mice leads to perinatal lethality due to a defective skin permeability barrier, emphasizing the essential role of these fatty acids in skin development. ijbs.com

Transgenic animal models, where foreign DNA is introduced to express a specific gene, allow researchers to investigate the effects of increased expression of a fatty acid-related gene or to introduce novel metabolic capabilities. A notable example is the fat-1 transgenic mouse, which expresses a desaturase gene from Caenorhabditis elegans that converts omega-6 fatty acids to omega-3 fatty acids. nih.govllmt.orgcabidigitallibrary.orgnih.gov These mice can produce omega-3 fatty acids endogenously, independent of dietary intake, providing a valuable model for studying the health effects of omega-3 fatty acids without the confounding factors of diet. nih.govllmt.orgnih.gov The fat-1 mouse model has been used to demonstrate the striking reduction in melanoma development and progression in mice with higher omega-3 levels. nih.gov Transgenic mice carrying both optimized fat-1 and fat-2 genes from C. elegans have been engineered to produce both essential omega-6 and omega-3 fatty acids from saturated fats or carbohydrates, serving as a model for understanding the impact of fat on health. plos.org These transgenic models can also be crossed with established disease models to study the interplay between fatty acid profiles and disease development. llmt.org

Enzymology and Molecular Biology of Fatty Acid Metabolism

Structure-Function Relationships of Key Fatty Acid Metabolic Enzymes

The diverse roles of fatty acids in cellular function are underpinned by the specific structures and catalytic mechanisms of the enzymes that govern their metabolism. Understanding these structure-function relationships is crucial for comprehending metabolic regulation and identifying potential therapeutic targets.

X-ray Crystallography and Cryo-EM Studies of Fatty Acid Synthase Complexes

Fatty Acid Synthase (FAS) is a multi-enzyme complex responsible for the de novo synthesis of saturated fatty acids, primarily palmitate. researchgate.netwikipedia.org Structural studies using techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided significant insights into the architecture and mechanism of FAS complexes from various organisms, including bacteria, fungi, and mammals. uni-frankfurt.denih.gov

Fungal FAS, such as that from Saccharomyces cerevisiae, is a even larger, highly symmetrical heterododecameric complex. uni-frankfurt.denih.gov Cryo-EM studies of yeast FAS have achieved high resolutions, allowing visualization of molecular details and structural transitions during the catalytic cycle. ebi.ac.ukmpg.de These studies have shed light on the ACP-mediated substrate shuttling within the enclosed reaction chambers. uni-frankfurt.deresearchgate.net

Bacterial FAS systems can differ, with some utilizing multi-enzyme complexes (Type I) similar to fungal FAS, while others employ separate, monofunctional proteins (Type II). nih.gov Cryo-EM has also been used to characterize bacterial FAS I complexes, revealing unique structural features compared to their fungal counterparts. nih.govnih.gov

These structural studies provide a framework for understanding how the individual catalytic domains within the FAS complex cooperate to synthesize fatty acids.

Active Site Mechanism and Inhibitor Binding of Fatty Acid Desaturases

Fatty acid desaturases are enzymes that introduce double bonds into fatty acid chains, converting saturated fatty acids into unsaturated and polyunsaturated fatty acids. nih.govwikipedia.orgmdpi.com These enzymes play a critical role in maintaining membrane fluidity and producing signaling molecules. wikipedia.org

The general reaction mechanism of fatty acid desaturases involves a di-iron active site that interacts with molecular oxygen and utilizes electrons to catalyze the dehydrogenation of the fatty acid substrate. nih.govwikipedia.orgmdpi.com The active site contains conserved histidine residues within "His-boxes" that coordinate the di-iron center. mdpi.com A deep, hydrophobic pocket within the active site accommodates the fatty acyl chain, influencing the regioselectivity and stereoselectivity of double bond insertion, typically in the cis configuration. nih.govresearchgate.net Studies using isotopically labeled fatty acid analogues have helped elucidate the hydrogen activation step, which is a kinetically important part of the desaturation process. researchgate.net

Inhibitors targeting fatty acid desaturases have been developed to modulate fatty acid composition, with potential implications for various metabolic conditions. scbt.comscbt.comdovepress.com These inhibitors can act directly by binding to the active site and interfering with catalysis, or indirectly by affecting the expression or activity of the desaturases. scbt.comscbt.com Examples of direct inhibitors include small molecules that bind to the enzyme and disrupt its activity. scbt.com Indirect modulation can occur through pathways involving transcription factors like SREBP-1c or PPARα, which regulate desaturase gene expression. scbt.com

Enzyme Kinetics and Thermodynamics of Fatty Acid-Related Reactions

The rates and energetic feasibility of fatty acid metabolic reactions are governed by enzyme kinetics and thermodynamics. These principles are fundamental to understanding metabolic flux and regulation.

Enzyme kinetics studies of fatty acid metabolic enzymes, such as those involved in fatty acid synthesis and oxidation, aim to determine reaction rates, substrate affinities, and the impact of inhibitors or activators. For instance, kinetic models of Escherichia coli FAS have been developed to understand how different components of the complex influence fatty acid production and product profiles. acs.orgpnas.org These models suggest that while certain components primarily influence total production, enzymes regulating product profile are more broadly influential. acs.org Studies on mammalian FAS have investigated the kinetics of the β-ketoacyl synthase (KS) domain, the key enzyme for carbon-carbon bond formation, suggesting it may be rate-limiting in fatty acid biosynthesis and responsible for product fidelity. researchgate.net

Gene Regulation and Expression of Fatty Acid Metabolic Pathways

The expression of genes encoding fatty acid metabolic enzymes is subject to intricate regulatory mechanisms, ensuring that fatty acid synthesis and degradation are coordinated with the cell's energy status and metabolic needs. This regulation occurs at both transcriptional and post-transcriptional levels. aocs.orgjax.orgfrontiersin.org

Transcriptional Control by Nuclear Receptors and Transcription Factors (SREBP, ChREBP)

Transcriptional control is a primary level of regulation for fatty acid metabolic pathways, heavily influenced by nuclear receptors and transcription factors that sense nutrient availability and hormonal signals. Key players include Sterol Regulatory Element-Binding Proteins (SREBPs) and Carbohydrate Response Element-Binding Protein (ChREBP). mdpi.comnih.govnih.govfoodandnutritionresearch.netmdpi.comfrontiersin.orgcreative-proteomics.comfrontiersin.orgnih.gov

SREBPs, particularly SREBP-1c, are major regulators of lipogenic genes, promoting fatty acid and triglyceride synthesis. mdpi.comnih.govnih.govmdpi.comcreative-proteomics.comnih.gov SREBPs are synthesized as inactive precursors in the endoplasmic reticulum membrane and require proteolytic cleavage for activation and translocation to the nucleus. nih.govmdpi.com This process is regulated by factors like SCAP (SREBP cleavage activating protein) and INSIG (insulin-induced proteins). mdpi.comnih.govmdpi.com Insulin (B600854) is a key activator of SREBP-1c, particularly in the liver, promoting de novo lipogenesis. mdpi.comnih.govmdpi.com Polyunsaturated fatty acids (PUFAs) can suppress lipogenic gene induction by inhibiting SREBP-1c expression and processing. mdpi.comnih.gov

ChREBP is a transcription factor activated by glucose-derived metabolites and plays a crucial role in hepatic glucose and lipid metabolism. mdpi.comnih.govfoodandnutritionresearch.netfrontiersin.org In the liver, ChREBP acts in coordination with SREBP-1c to control lipogenic enzyme expression. mdpi.comnih.gov Maximum fatty acid synthesis occurs when both insulin and carbohydrates are present, highlighting the interplay between SREBP-1c and ChREBP. mdpi.com ChREBP, along with its partner Max-like factor X (MLX), controls de novo lipogenesis by upregulating lipogenic genes like Acc1 and Fasn. frontiersin.org PUFAs can also suppress the transcriptional activities of ChREBP. frontiersin.org

Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, are also significant nuclear receptors involved in fatty acid metabolism regulation. aocs.orgmdpi.comnih.govfoodandnutritionresearch.netcreative-proteomics.comfrontiersin.orgnih.govnih.gov PPARs act as heterodimers with Retinoid X Receptor (RXR) and are activated by binding to fatty acids or their derivatives. aocs.orgmdpi.comfrontiersin.orgnih.gov PPARα primarily induces genes involved in fatty acid oxidation (β-oxidation) and ketogenesis, playing a crucial role in metabolic adaptation to fasting. aocs.orgmdpi.comnih.govnih.gov PPARγ is involved in activating lipogenesis and promoting insulin sensitization, particularly in adipose tissue. aocs.orgmdpi.comnih.gov

Other transcription factors and nuclear receptors, such as Liver X Receptors (LXRs), also contribute to the regulation of fatty acid metabolism, influencing processes like cholesterol synthesis and fatty acid uptake. mdpi.commdpi.comnih.gov

Post-Transcriptional and Post-Translational Regulation of Fatty Acid Enzymes

Beyond transcriptional control, fatty acid metabolic enzymes are also regulated at the post-transcriptional and post-translational levels. dovepress.comcapes.gov.braocs.orgmdpi.comfrontiersin.org These mechanisms allow for more rapid adjustments to changing metabolic conditions compared to transcriptional regulation. sdbonline.org

Post-transcriptional regulation can involve mechanisms that affect mRNA stability, translation efficiency, or the processing of mRNA transcripts. While the search results provide less specific details on post-transcriptional regulation in the context of fatty acid enzymes, it is a known layer of gene expression control in biological systems.

Post-translational modifications (PTMs) are crucial for fine-tuning the activity, localization, and stability of fatty acid metabolic enzymes. sdbonline.orgmdpi.comfrontiersin.org PTMs can include phosphorylation, acetylation, ubiquitination, and lipidation. mdpi.comacs.org For example, acetylation of Fatty Acid Synthase (FASN) has been observed and suggested to play a role in regulating lipogenesis, particularly during development. sdbonline.org The activity of enzymes in fatty acid β-oxidation can be affected by the levels of their reaction products, indicating allosteric regulation. aocs.orgplos.org Enzymes are often inhibited by the specific fatty acyl-CoA intermediates they produce. aocs.org The ratio of NADH/NAD+ and acetyl-CoA/CoA levels can also allosterically regulate β-oxidation. aocs.orgplos.org

Ubiquitination can regulate the intracellular levels of proteins involved in fatty acid uptake, such as CD36/FAT, by targeting them for degradation. aocs.org Insulin can inhibit ubiquitination of CD36/FAT, increasing its availability for translocation, while fatty acids can promote its ubiquitination and degradation. aocs.org

The degradation of certain fatty acid desaturases, like Δ9-desaturase (DESAT1), can be enhanced by unsaturated fatty acids, suggesting a feedback mechanism where the end products influence enzyme stability. jst.go.jp This degradation can be mediated by proteases like calpains and influenced by specific protein motifs, such as a di-proline motif found in DESAT1. jst.go.jp

These post-transcriptional and post-translational mechanisms provide dynamic control over fatty acid metabolism, allowing cells to quickly respond to fluctuations in nutrient availability and energy demands.

Protein-Protein Interactions in Fatty Acid Metabolic Complexes

Protein-protein interactions (PPIs) play a crucial role in the efficiency and regulation of fatty acid metabolic pathways, including both synthesis and oxidation. These interactions can involve the formation of stable multi-enzyme complexes or transient associations that facilitate substrate channeling and coordinate enzymatic activities.

In fatty acid synthesis, particularly in animals and some fungi, a large dimeric protein known as Fatty Acid Synthase I (FAS I) contains all the necessary enzymatic activities within a single polypeptide chain, representing a highly integrated complex wikipedia.org. In contrast, prokaryotes, plants, and animal mitochondria utilize a Type II Fatty Acid Synthase (FAS II) system, which generally involves multiple discrete enzymes that function together as a complex wikipedia.org. In Escherichia coli, for instance, the acyl carrier protein (ACP) interacts with at least twelve enzymes involved in fatty acid biosynthesis, highlighting the extensive network of PPIs in this pathway. These selective interactions are considered a prerequisite for the efficient delivery of ACP-bound substrates to their catalytic partners nih.gov.

Research into fatty acid elongase (FAE) complexes, responsible for synthesizing very-long-chain fatty acids (VLCFAs), has provided significant insights into the importance of specific protein interactions. FAE is a multiprotein complex, and studies using techniques like bimolecular fluorescence complementation and yeast two-hybrid assays have revealed both homo- and hetero-interactions among its components. For example, homo-interactions have been observed in β-ketoacyl-CoA synthases (KCSs), Eceriferum2-like proteins (CER2-LIKEs), and other FAE complex proteins like KCR1, PAS2, ECR, and PAS1. Hetero-interactions occur between different KCS proteins, CER2-LIKE proteins, and FAE complex proteins oup.comnih.gov. Specific amino acid residues, such as Asp308 and Asp339 in KCS9, have been identified as essential for these interactions and are crucial for the synthesis of specific VLCFAs like C24 from C22 precursors. This underscores that maintaining protein interaction and catalytic integrity within the FAE complex are both necessary for VLCFA biosynthesis oup.comnih.govresearchgate.net.

In fatty acid oxidation (beta-oxidation), enzymes also engage in protein-protein interactions. In mitochondria, the enzymes participating in beta-oxidation are assembled into polyenzymatic complexes located in the inner mitochondrial membrane mdpi.com. The first step, catalyzed by acyl-CoA dehydrogenase, involves a complex of three FAD-containing enzymes that can dissociate into individual enzymes mdpi.com. The subsequent three steps (2-enoyl coenzyme A hydratase, long-chain 3-hydroxy acyl-coenzyme A dehydrogenase, and long-chain 3-ketoacyl CoA thiolase) are assembled into a stable complex known as the mitochondrial trifunctional protein (MTP), which has an α2β2 structure mdpi.com.

Furthermore, mitochondrial fatty acid oxidation enzymes have been shown to functionally and physically interact with the electron transport chain (ETC) supercomplexes. These interactions occur at specific contact points, such as the mitochondrial trifunctional protein (TFP) interacting with the NADH-binding domain of ETC complex I, and electron transfer flavoprotein dehydrogenase (ETFDH) interacting with ETC complex III. These associations are crucial for the efficient transfer of reducing equivalents (NADH and QH2) to the ETC for ATP production and highlight the integrated molecular architecture of major energy-generating pathways informnetwork.org.

Studies have also identified interactions between enzymes involved in fatty acid metabolism and proteins from other metabolic pathways, suggesting the formation of metabolic super-complexes that integrate multiple cellular processes. For instance, short-chain 3-hydroxyacyl-coenzyme A dehydrogenase (SCHAD), a mitochondrial matrix protein involved in fatty acid oxidation, has been shown to interact with enzymes from amino acid metabolism (glutamate dehydrogenase, aspartate transaminase), ureagenesis (carbamoyl phosphate (B84403) synthase I), and even glycolysis (fructose-bisphosphate aldolase). These interactions may serve organizational or structural roles beyond direct enzymatic activity plos.org.

Protein-protein interactions are also implicated in the regulation of fatty acid metabolism. For example, fatty acid-binding proteins (FABPs), which transport fatty acids within the cell, have been reported to have direct protein-protein interactions with enzymes like hormone-sensitive lipase (B570770) (HSL) in adipocytes, influencing lipid mobilization nih.gov. The interaction partners for many FABPs are still being investigated nih.gov.

Clustering of fatty acid metabolism enzymes on membranes has been shown to enhance product yield and secretion, indicating that spatial organization through protein interactions is a natural strategy to improve metabolic efficiency researchgate.net. This can involve targeting enzymes directly to the membrane or using protein interaction domains to create membrane-bound clusters researchgate.net.

Subcellular Localization and Compartmentalization of Fatty Acid Metabolism

The compartmentalization of fatty acid metabolism within different subcellular organelles is a fundamental principle that allows for the distinct regulation and coordination of synthesis, degradation, and modification pathways wikilectures.eunumberanalytics.com. This spatial separation prevents futile cycles and ensures that metabolic processes are integrated with the specific requirements of the cell and organism mhmedical.com.

Fatty acid synthesis predominantly occurs in the cytosol in animals and yeast, carried out by the Fatty Acid Synthase I (FAS I) system wikipedia.org. In plants, de novo fatty acid synthesis takes place in the plastids, utilizing a FAS II system wikipedia.orgaocs.org. Plant mitochondria are also capable of limited fatty acid synthesis aocs.org. The acetyl-CoA required for cytosolic fatty acid synthesis in animals is primarily generated in the mitochondria from pyruvate (B1213749) oxidation and fatty acid oxidation. Since the mitochondrial membrane is not readily permeable to acetyl-CoA, it is transported to the cytosol via the citrate-malate shuttle, where citrate (B86180) is cleaved to release acetyl-CoA adpcollege.ac.intripod.comfunaab.edu.nglibretexts.org.

Fatty acid oxidation, or beta-oxidation, primarily occurs in the mitochondria, generating acetyl-CoA for the citric acid cycle and ATP production mhmedical.comnih.govpressbooks.pub. However, peroxisomes also play a significant role in fatty acid oxidation, particularly for very-long-chain fatty acids and branched-chain fatty acids nih.govfrontiersin.org. Omega-oxidation of fatty acids occurs in the endoplasmic reticulum nih.gov. The products of peroxisomal beta-oxidation often need to be shuttled to mitochondria for complete oxidation frontiersin.org.

The activation of fatty acids, the initial step before they can enter metabolic pathways, occurs at various cellular locations depending on the specific acyl-CoA synthetase (ACS) isoform involved and the fate of the fatty acid. Fatty acid activation by acyl-CoA synthetase ligases (ACSL) is a critical prerequisite for entry into pathways like mitochondrial beta-oxidation or lipogenic routes nih.gov. Different ACSL isoforms exhibit preferences for fatty acids of varying chain lengths and saturation, and their distinct subcellular localizations contribute to the compartmentalization of fatty acid activation and subsequent metabolism nih.gov. For example, ACSL1 is responsible for activating fatty acids to acyl-CoAs and its localization to either mitochondria or the endoplasmic reticulum can influence whether fatty acids are directed towards beta-oxidation or triglyceride synthesis, respectively unc.edu. ACSL1 and CPT1, an enzyme involved in transporting activated fatty acids into mitochondria, interact at the outer mitochondrial membrane, ensuring compartmentalized channeling into the mitochondrial matrix nih.gov. ACSL3 has been observed to localize with proteins involved in trafficking from the trans-Golgi network and endosomes, while ACSL4 localization patterns are more consistent with the endoplasmic reticulum nih.gov.

Fatty acid elongation, the process of increasing fatty acid chain length, occurs primarily in the endoplasmic reticulum and is catalyzed by elongase enzymes wikipedia.orglibretexts.orgkarger.comuniprot.org. Mitochondria also possess elongation activity, typically for shorter chain fatty acids libretexts.org. Fatty acid desaturation, the introduction of double bonds, is carried out by desaturase enzymes located in the endoplasmic reticulum and plastids wikipedia.orglibretexts.orgmdpi.comresearchgate.netosti.govuniprot.org. In plants, ER-localized desaturases like FAD2 and FAD3 use phospholipids (B1166683) as substrates, while plastidial desaturases such as FAD6, FAD7, and FAD8 primarily act on glycolipids researchgate.net. FAD7, an omega-3 fatty acid desaturase, has been specifically localized to the thylakoid membranes within chloroplasts, suggesting these membranes are sites of lipid desaturation in plants uniprot.orgnih.gov.

The transport of fatty acids and their activated forms between compartments is facilitated by specific transporter proteins and carrier molecules. Free fatty acids are taken up by cells via transporter-mediated mechanisms involving membrane fatty acid-binding proteins nih.gov. Activated fatty acids (acyl-CoAs) need to be transported into specific cellular locations for further metabolism. For mitochondrial beta-oxidation, long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine cycle, involving carnitine palmitoyltransferase I (CPT1), carnitine acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2) wikilectures.eupressbooks.pubfrontiersin.org. Malonyl-CoA, a precursor for fatty acid synthesis in the cytosol, also plays a regulatory role by inhibiting CPT1, thus preventing the entry of long-chain fatty acids into the mitochondria for oxidation when synthesis is active adpcollege.ac.innih.govcambridge.org.

The compartmentalization of fatty acid metabolism is summarized in the table below:

Metabolic Pathway SectionPrimary Subcellular Location(s)Key Enzymes/Complexes Involved
Fatty Acid Synthesis (De novo)Cytosol (animals, yeast), Plastids (plants)Fatty Acid Synthase I (animals), Fatty Acid Synthase II (plants, prokaryotes, mitochondria) wikipedia.orgaocs.org
Fatty Acid ElongationEndoplasmic Reticulum, MitochondriaElongase enzymes wikipedia.orglibretexts.orgkarger.comuniprot.org
Fatty Acid DesaturationEndoplasmic Reticulum, PlastidsDesaturase enzymes (e.g., FAD2, FAD3, FAD6, FAD7, FAD8) wikipedia.orglibretexts.orgmdpi.comresearchgate.netosti.govuniprot.org
Fatty Acid ActivationVarious (Plasma membrane, ER, Mitochondria, Peroxisomes)Acyl-CoA Synthetase Ligases (ACSL isoforms) nih.govnih.govunc.edu
Fatty Acid Beta-OxidationMitochondria, PeroxisomesAcyl-CoA Dehydrogenases, Mitochondrial Trifunctional Protein (MTP) mdpi.commhmedical.comnih.govpressbooks.pubfrontiersin.org
Fatty Acid Omega-OxidationEndoplasmic ReticulumEnzymes of the omega-oxidation pathway nih.gov

This spatial organization, coupled with specific transport mechanisms and protein-protein interactions, allows for the intricate regulation and coordination of fatty acid metabolism, ensuring that these vital molecules are synthesized, modified, and degraded according to the cell's energy status and structural needs.

Evolutionary Perspectives on Fatty Acid Metabolism

Comparative Analysis of Fatty Acid Synthesis Pathways Across Organisms

The de novo synthesis of fatty acids is a universally conserved process, yet the enzymatic machinery responsible for it exhibits remarkable structural diversity across the domains of life. nih.gov Two primary types of fatty acid synthase (FAS) systems are recognized: type I (FAS I) and type II (FAS II). wikipedia.org

The FAS I system is characterized by a large, multifunctional polypeptide that contains all the necessary enzymatic domains to carry out the entire fatty acid synthesis process. wikipedia.orgresearchgate.net This highly efficient system is found in animals and some fungi, such as yeast. wikipedia.orgwikipedia.org In this system, the growing fatty acid chain is covalently attached to an acyl carrier protein (ACP) domain, which is part of the large synthase protein, and is passed between the various catalytic domains in a sequential manner. nih.gov

In contrast, the FAS II system is composed of a series of discrete, monofunctional enzymes, each encoded by a separate gene. wikipedia.orgresearchgate.net This system is prevalent in most bacteria, archaea, plant plastids, and the mitochondria of animals. wikipedia.orgwikipedia.org In the FAS II pathway, a small, independent acyl carrier protein (ACP) shuttles the growing fatty acid intermediate between the individual enzymes of the pathway. nih.gov

The end products of these pathways can also differ. While both systems primarily produce palmitic acid (a 16-carbon saturated fatty acid), the FAS II system is known to be less efficient but allows for the formation of a wider variety of molecules, including medium-chain fatty acids, through early chain termination. wikipedia.orgbiologists.com

A notable variation exists in a group of bacteria including Corynebacterium, Mycobacterium, and Nocardia (the CMN group), which possess both FAS I and FAS II systems. The FAS I system in these bacteria produces palmitic acid, which then cooperates with the FAS II system to generate a greater diversity of complex lipid products, highlighting a unique evolutionary integration of both pathways. wikipedia.org

Table 1: Comparison of Fatty Acid Synthase (FAS) Systems

CharacteristicFAS I SystemFAS II System
StructureSingle, large multifunctional polypeptideDiscrete, monofunctional enzymes
Acyl CarrierAcyl Carrier Protein (ACP) domain integrated into the polypeptideSeparate Acyl Carrier Protein (ACP)
DistributionAnimals, some fungi (e.g., yeast)Most bacteria, archaea, plant plastids, animal mitochondria
Primary ProductPalmitic acid (C16:0)Primarily palmitic acid, but with greater diversity including medium-chain fatty acids
EfficiencyMore efficientLess efficient

Evolution of Desaturation and Elongation Capabilities

The diversity of fatty acids extends beyond the products of de novo synthesis. Organisms have evolved sophisticated enzymatic systems to introduce double bonds (desaturation) and extend the carbon chain length (elongation) of fatty acids, leading to a vast array of saturated, monounsaturated, and polyunsaturated fatty acids (PUFAs). researchgate.net

Desaturation is catalyzed by a class of enzymes called fatty acid desaturases. These enzymes are responsible for creating double bonds at specific positions within the fatty acid chain. wikipedia.org Aerobic desaturation, the most widespread pathway, is utilized by all eukaryotes and some prokaryotes and requires oxygen. wikipedia.org Desaturases are highly specific for the position of the double bond they introduce. For instance, Δ9 desaturase is a key enzyme that introduces a double bond at the ninth carbon atom from the carboxyl end, converting saturated fatty acids like stearic acid into monounsaturated fatty acids like oleic acid. ijs.si The formation of PUFAs in animal tissues involves the actions of Δ5 and Δ6 desaturases. ijs.sisemanticscholar.org Phylogenetic analyses suggest that Δ9 desaturase is the most ancient of the membrane-bound desaturases and is considered the ancestor of other desaturase enzymes. researchgate.net

Elongation of fatty acid chains occurs primarily in the endoplasmic reticulum and mitochondria and involves a four-step process that adds two-carbon units to the growing chain. ijs.sinih.gov This process is catalyzed by a family of enzymes known as elongases (ELOVL). nih.gov The initial condensation step is rate-limiting and determines the specificity for the fatty acyl-CoA substrate. ijs.si Different elongase enzymes exhibit preferences for substrates of varying chain lengths and saturation levels. For example, some elongases prefer saturated and monounsaturated fatty acids, while others are specific for PUFAs. nih.gov

The evolution of these desaturation and elongation capabilities has been crucial for the synthesis of essential fatty acids like linoleic acid and α-linolenic acid, which are precursors for a wide range of biologically active molecules, including eicosanoids that mediate processes like inflammation and blood pressure. nih.gov The ability to produce a diverse repertoire of fatty acids through these modifications has allowed organisms to fine-tune the properties of their cell membranes and signaling pathways in response to different physiological and environmental demands.

Adaptive Significance of Fatty Acid Diversity in Different Life Forms

The diversity of fatty acids is not a random occurrence but rather a product of evolutionary adaptation to a wide range of environmental pressures and physiological requirements. One of the most critical roles of fatty acid diversity is in maintaining the fluidity and function of cellular membranes. nih.gov

In cold environments, organisms often increase the proportion of unsaturated fatty acids in their cell membranes. nih.govresearchgate.net The double bonds in unsaturated fatty acids introduce kinks in the hydrocarbon chains, preventing them from packing tightly together and thus maintaining membrane fluidity at low temperatures. researchgate.net This process, known as homeoviscous adaptation, is crucial for the survival of microorganisms, plants, and cold-blooded animals in frigid conditions. biologists.comresearchgate.net For example, bacteria in cold environments modify their membrane composition to include more unsaturated and short-chain fatty acids to counteract the rigidifying effects of the cold. researchgate.net Similarly, studies on caribou have shown that the bone marrow and muscle tissues in their limbs, which are exposed to colder temperatures, are more unsaturated than tissues in the warmer axial skeleton. nih.gov

Conversely, at high temperatures, organisms may increase the proportion of saturated fatty acids to maintain membrane integrity and prevent excessive fluidity. nih.gov

Beyond temperature adaptation, the diversity of fatty acids plays a crucial role in the specialized functions of different tissues and cell types. For instance, the brain is highly enriched in long-chain PUFAs like docosahexaenoic acid (DHA), which is vital for neural development and function. nih.govnih.gov The unique biophysical properties conferred by DHA-containing phospholipids (B1166683) are thought to have provided a selective advantage during the evolution of complex nervous systems. nih.gov

Fatty acids also serve as precursors for a vast array of signaling molecules that regulate numerous physiological processes. nih.govmdpi.com The evolution of different fatty acid metabolic pathways has thus enabled the development of complex signaling networks that control everything from inflammation and immunity to blood pressure and neurotransmission. nih.gov

Origins and Diversification of Key Fatty Acid Metabolic Enzymes

The key enzymes involved in fatty acid metabolism, including fatty acid synthases, desaturases, and elongases, have ancient origins and have undergone significant diversification throughout evolutionary history. Phylogenetic analyses of these enzyme families provide insights into their evolutionary relationships and the emergence of their diverse functions.

Fatty Acid Synthases (FAS): The evolutionary history of FAS is closely intertwined with that of polyketide synthases (PKS), which use a similar mechanism and homologous domains to produce a wide range of secondary metabolites. wikipedia.org The presence of FAS II in bacteria and archaea suggests it is the more ancient system, with the FAS I system likely evolving later through gene fusion events. biologists.com Phylogenetic trees of FAS family members show distinct clustering patterns that reflect the evolutionary relationships of the organisms. researchgate.netresearchgate.net

Desaturases: Phylogenetic analysis of membrane-bound desaturases reveals three main clusters: Δ9 desaturases, Δ12/ω3 desaturases, and "front-end" desaturases (Δ5, Δ6, and Δ8). researchgate.net It is widely believed that the Δ9 desaturase gene is the ancestral gene from which other desaturases evolved. researchgate.net For example, ω3 desaturases are thought to have originated from a Δ12 desaturase gene in a prokaryotic lineage. researchgate.net The diversification of desaturases has allowed for the synthesis of a wide array of PUFAs with distinct physiological roles.

Elongases: The elongase enzyme family (ELOVL) in mammals consists of seven members, each with specific substrate preferences for fatty acids of different chain lengths and saturation levels. nih.gov This functional diversification allows for the precise regulation of the synthesis of a wide variety of long-chain and very-long-chain fatty acids that are essential for various cellular functions. researchgate.net

The evolution of these key enzyme families has been a driving force in the diversification of fatty acid metabolism across all domains of life. The duplication and subsequent divergence of ancestral genes have given rise to new enzymatic functions, enabling organisms to synthesize a vast repertoire of fatty acids tailored to their specific physiological and ecological needs.

Q & A

Q. What are the critical methodological considerations when preparing fatty acid solutions for in vitro studies?

Proper preparation requires attention to solvent selection (e.g., ethanol, DMSO), concentration accuracy, and sterility. Solubility varies by chain length and saturation; unsaturated fatty acids (e.g., linoleic acid) are prone to oxidation, requiring inert atmospheres (e.g., nitrogen) and antioxidants (e.g., BHT). Standardization using certified reference materials (CRMs) ensures reproducibility, as highlighted in studies using GC-MS for validation .

Q. How do researchers quantify fatty acid composition in biological samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are gold standards. Key steps include:

  • Lipid extraction : Folch or Bligh-Dyer methods.
  • Derivatization : Methylation (FAME) to enhance volatility for GC-MS.
  • Quantification : Correction factors against CRMs (e.g., Sigma-Aldrich FAME mix) and triplicate analysis to ensure precision . Example workflow: Tissue homogenization → lipid extraction → transmethylation → GC-MS analysis → data normalization using LabSolutions software .

Q. What are the primary challenges in distinguishing endogenous vs. exogenous fatty acids in metabolic studies?

Stable isotope tracing (e.g., ¹³C-labeled palmitate) allows tracking of de novo synthesis versus dietary uptake. Contamination risks require rigorous controls, such as blank sample runs and isotopic purity validation. Studies on NAFLD used this approach to link SREBP-1c upregulation to endogenous synthesis .

Advanced Research Questions

Q. How can contradictory data on fatty acid oxidation pathways in disease models be reconciled?

In NAFLD, mitochondrial β-oxidation genes (e.g., CPT1a) are downregulated, while peroxisomal (ACOX) and microsomal (CYP4A11) oxidation genes are upregulated. This suggests compensatory mechanisms to mitigate lipid overload. Researchers must contextualize tissue-specific enzyme expression and employ multi-omics (transcriptomics + metabolomics) to resolve pathway crosstalk .

Q. What experimental designs are optimal for studying fatty acid metabolism in cancer subtypes?

Subtype-specific models are critical. For luminal breast cancer, focus on FASN and ACC1 (de novo synthesis), while basal-like subtypes require assays for exogenous uptake (e.g., CD36 transporters). CRISPR-Cas9 knockout of PPARα in cell lines can elucidate oxidation dependencies. Transcriptomic data from TCGA paired with lipidomic profiling enhances mechanistic insights .

Q. How do environmental factors influence fatty acid composition in ecological studies?

Habitat-specific stressors (e.g., temperature, pH) alter lipid unsaturation ratios in aquatic organisms. Comparative studies using ANOVA/PCA on GC-MS datasets (e.g., Appendix S2 in Fatty Acid Composition at the Base of Aquatic Food Webs) reveal adaptive responses, such as increased EPA/DHA in cold-adapted species .

Methodological Controversies & Solutions

Q. Why do discrepancies arise in fatty acid synthase (FASN) activity assays across studies?

Variations in substrate (malonyl-CoA vs. acetyl-CoA) purity, assay pH, and inhibitor use (e.g., C75) impact results. Standardization via the CIR Report Format (e.g., unpublished data curation protocols) and inter-lab validation using shared CRMs (e.g., NIST SRM 1950) improves consistency .

Q. What are the limitations of in silico models for predicting fatty acid-protein interactions?

Molecular docking often overlooks membrane fluidity effects on receptor binding. Hybrid methods combining MD simulations (e.g., GROMACS) with experimental biophysical data (e.g., NMR chemical shifts) better predict interactions, as seen in studies on fatty acid desaturases .

Data Interpretation Frameworks

Q. How should researchers address conflicting findings on antioxidant responses in fatty acid oxidation?

In NAFLD, SOD and catalase overexpression neutralizes ROS from enhanced peroxisomal/microsomal oxidation. Contradictory data may arise from temporal differences (acute vs. chronic models). Time-course experiments and ROS flux assays (e.g., Amplex Red) clarify dynamic responses .

Q. What statistical approaches are recommended for multi-variable fatty acid datasets?

Multivariate analysis (e.g., PLS-DA) and cluster analysis (e.g., hierarchical clustering in R) handle compositional complexity. Open-source tools like MetaboAnalyst integrate lipidomic data with clinical variables, as demonstrated in NAFLD cohort studies .

Emerging Research Directions

Q. Can targeting fatty acid metabolism improve therapeutic outcomes in drug-resistant cancers?

Preclinical data show that FASN inhibitors (e.g., TVB-2640) synergize with chemotherapy in EGFR-mutant lung cancer. However, subtype-specific efficacy requires biomarker stratification (e.g., ACC1 expression levels). Clinical trials (NCT03808558) are evaluating this .

Q. How do epigenetic modifications regulate fatty acid synthesis genes?

DNA methylation (e.g., FASN promoter hypomethylation) and histone acetylation (e.g., SREBP-1c activation via p300) drive overexpression in obesity. ChIP-seq and bisulfite sequencing in adipocyte models reveal these mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.